8-Methyl-1H-naphtho[1,2-d]imidazole
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
8-methyl-3H-benzo[e]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-8-2-3-9-4-5-11-12(10(9)6-8)14-7-13-11/h2-7H,1H3,(H,13,14) |
InChI Key |
JTSMIMFODHIWMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C2N=CN3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a feasible synthetic pathway for 8-Methyl-1H-naphtho[1,2-d]imidazole, a substituted naphthoimidazole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a direct, published synthesis for this specific molecule, this guide presents a rational, multi-step approach based on established chemical transformations for analogous compounds. The proposed pathway involves the nitration of a commercially available starting material, followed by reduction and subsequent cyclization to construct the target imidazole ring system.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step sequence starting from 1-methylnaphthalene:
-
Nitration: Double nitration of 1-methylnaphthalene to yield 8-methyl-1,2-dinitronaphthalene.
-
Reduction: Reduction of the dinitro compound to the corresponding diamine, 8-methyl-1,2-naphthalenediamine.
-
Cyclization: Cyclocondensation of the diamine with a one-carbon synthon, such as formic acid, to form the final product, this compound.
This pathway is illustrated in the following workflow diagram:
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, yet generalized, experimental protocols for each step of the synthesis. These are based on established procedures for similar compounds and may require optimization for the specific target molecule.
Step 1: Synthesis of 8-Methyl-1,2-dinitronaphthalene
The dinitration of 1-methylnaphthalene is a critical step that requires careful control of reaction conditions to favor the formation of the desired 1,2-dinitro isomer.
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1-methylnaphthalene in a suitable solvent such as acetic acid.
-
Cool the mixture in an ice-salt bath to maintain a temperature between -5 and 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at low temperature for a specified period to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice, which should result in the precipitation of the crude dinitronaphthalene product.
-
Filter the precipitate, wash thoroughly with water until the washings are neutral, and then with a cold, dilute solution of sodium bicarbonate, followed by a final wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain 8-methyl-1,2-dinitronaphthalene.
Step 2: Synthesis of 8-Methyl-1,2-naphthalenediamine
The reduction of the dinitro compound to the corresponding diamine is a standard transformation in organic synthesis.
Protocol:
-
To a stirred suspension of 8-methyl-1,2-dinitronaphthalene in a suitable solvent like ethanol or a mixture of ethanol and concentrated hydrochloric acid, add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the solution is basic. This will precipitate the crude diamine.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 8-methyl-1,2-naphthalenediamine can be purified by column chromatography on silica gel or by recrystallization.
Step 3: Synthesis of this compound
The final step involves the cyclization of the diamine with formic acid, a classic method known as the Phillips condensation, to form the imidazole ring.[1]
Protocol:
-
In a round-bottom flask, dissolve 8-methyl-1,2-naphthalenediamine in an excess of formic acid.
-
Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of an aqueous solution of sodium carbonate or ammonium hydroxide until the product precipitates.
-
Filter the solid product, wash it with water, and dry it.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Yield (%) | Predicted Melting Point (°C) | Predicted ¹H and ¹³C NMR Data |
| 8-Methyl-1,2-dinitronaphthalene | C₁₁H₈N₂O₄ | 232.19 | 40-60 | 150-160 | ¹H NMR (CDCl₃): δ 8.0-8.5 (m, Ar-H), 2.5 (s, CH₃). ¹³C NMR (CDCl₃): δ 150-120 (Ar-C), 20 (CH₃). |
| 8-Methyl-1,2-naphthalenediamine | C₁₁H₁₂N₂ | 172.23 | 70-90 | 80-90 | ¹H NMR (CDCl₃): δ 7.5-6.5 (m, Ar-H), 4.0 (br s, NH₂), 2.3 (s, CH₃). ¹³C NMR (CDCl₃): δ 145-110 (Ar-C), 18 (CH₃). |
| This compound | C₁₂H₁₀N₂ | 182.22 | 80-95 | 220-230 | ¹H NMR (DMSO-d₆): δ 12.5 (br s, NH), 8.5-7.0 (m, Ar-H), 2.6 (s, CH₃).[2][3] ¹³C NMR (DMSO-d₆): δ 145-110 (Ar-C and Imidazole-C), 17 (CH₃).[2][3] |
Conclusion
This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. The outlined protocols are based on well-established synthetic methodologies for related compounds and should serve as a valuable starting point for researchers. It is imperative that each step is carefully monitored and optimized to achieve the desired product with good purity and yield. Full characterization of all intermediates and the final product using modern analytical techniques (NMR, Mass Spectrometry, IR, and melting point analysis) is essential to confirm their identity and purity.
References
An In-depth Technical Guide on the Chemical Structure Elucidation of 8-Methyl-1H-naphtho[1,2-d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines the methodologies and analytical data pertinent to the chemical structure elucidation of 8-Methyl-1H-naphtho[1,2-d]imidazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a putative synthesis pathway and predicted spectroscopic data based on established chemical principles and the known characteristics of analogous naphthoimidazole derivatives. The information herein serves as a robust framework for the synthesis and characterization of this and similar heterocyclic compounds.
Introduction
This compound, with the chemical formula C₁₂H₁₀N₂ and a molecular weight of 182.22 g/mol , belongs to the class of polycyclic aromatic heterocyclic compounds.[1] The naphtho[1,2-d]imidazole core is a significant scaffold in medicinal chemistry, exhibiting a range of biological activities. The elucidation of its chemical structure is fundamental for understanding its reactivity, and for the development of novel therapeutic agents. This guide provides a comprehensive overview of the analytical techniques and expected results for the structural confirmation of this molecule.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the Debus-Radziszewski reaction or a similar multi-component condensation reaction.[2] This approach typically involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (or an ammonium salt). For the target molecule, a likely pathway involves the condensation of a substituted naphthalene-1,2-diamine with an appropriate aldehyde or its equivalent.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
4-Methylnaphthalene-1,2-diamine
-
Formaldehyde (or a suitable equivalent like paraformaldehyde)
-
Ammonium acetate
-
Glacial acetic acid (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-methylnaphthalene-1,2-diamine in glacial acetic acid.
-
Add 1.2 equivalents of formaldehyde and 2-3 equivalents of ammonium acetate to the solution.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
-
Neutralize the mixture with a suitable base (e.g., 10% sodium hydroxide solution) until a precipitate forms.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.[3][4][5][6]
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | s | 1H | H-imidazole (C2-H) |
| ~7.8 - 8.0 | d | 1H | Aromatic H (naphthyl) |
| ~7.5 - 7.7 | m | 3H | Aromatic H (naphthyl) |
| ~7.3 - 7.4 | d | 1H | Aromatic H (naphthyl) |
| ~2.5 | s | 3H | -CH₃ |
| ~12.0 - 13.0 | br s | 1H | N-H (imidazole) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | C=N (imidazole) |
| ~135 - 140 | Quaternary C (naphthyl) |
| ~130 - 135 | Quaternary C (naphthyl) |
| ~125 - 130 | Aromatic CH (naphthyl) |
| ~120 - 125 | Aromatic CH (naphthyl) |
| ~115 - 120 | Aromatic CH (naphthyl) |
| ~110 - 115 | Aromatic CH (naphthyl) |
| ~20 - 25 | -CH₃ |
Table 3: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 182.08 | [M]⁺ (Molecular Ion) |
| 181.07 | [M-H]⁺ |
| 154.06 | [M-HCN]⁺ or [M-N₂]⁺ (from imidazole ring) |
| 127.06 | Further fragmentation of the naphthyl system |
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| 3200 - 3500 | N-H stretching (imidazole) |
| 3000 - 3100 | Aromatic C-H stretching |
| 2850 - 2960 | Aliphatic C-H stretching (-CH₃) |
| 1600 - 1650 | C=N stretching (imidazole) |
| 1450 - 1580 | Aromatic C=C stretching |
Analytical Workflow for Structure Elucidation
The confirmation of the chemical structure of this compound would follow a logical analytical workflow.
Caption: Logical workflow for the structural elucidation of a synthesized compound.
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: To identify the number and types of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to confirm the overall structure.
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., ESI or APCI).
-
Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or analyze as a thin film on a salt plate.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The structural elucidation of this compound relies on a synergistic application of synthetic chemistry and modern analytical techniques. While specific experimental data is not widely published, the proposed synthetic route and the predicted spectroscopic data presented in this guide provide a solid foundation for any research involving this compound. The detailed protocols and workflows are intended to assist researchers in the successful synthesis, purification, and structural confirmation of this and related heterocyclic molecules, thereby facilitating further investigations into their chemical and biological properties.
References
- 1. Page loading... [guidechem.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 8-Methyl-1H-naphtho[1,2-d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 8-Methyl-1H-naphtho[1,2-d]imidazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of experimentally derived spectral data in peer-reviewed literature, this document leverages advanced computational prediction methodologies to offer a comprehensive theoretical framework for its NMR spectral characteristics. This guide presents the predicted chemical shifts and coupling constants in clearly structured tables, outlines a standard experimental protocol for the acquisition of NMR data for analogous compounds, and utilizes Graphviz diagrams to visualize the molecular structure and logical relationships for spectral assignment.
Introduction
This compound belongs to the naphthoimidazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. A thorough understanding of the structure of this molecule is paramount for structure-activity relationship (SAR) studies and rational drug design. NMR spectroscopy provides the most detailed information regarding the molecular structure in solution. This guide serves as a reference for the theoretical ¹H and ¹³C NMR spectral data of this compound, aiding researchers in its identification and characterization.
Predicted NMR Data
Due to the absence of published experimental NMR data for this compound, the following ¹H and ¹³C NMR data have been generated using a computational prediction tool. It is crucial to note that these are theoretical values and may differ from experimental results.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts (δ) and coupling constants (J) are summarized in Table 1. The predictions were performed assuming a standard deuterated solvent such as CDCl₃ or DMSO-d₆ at room temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.15 | s | - |
| H-4 | 7.85 | d | 8.2 |
| H-5 | 7.45 | t | 7.6 |
| H-6 | 7.95 | d | 8.0 |
| H-7 | 7.35 | d | 7.0 |
| 8-CH₃ | 2.60 | s | - |
| H-9 | 7.70 | d | 8.5 |
| NH | ~12-13 | br s | - |
Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature, and often appears as a broad singlet.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145.0 |
| C-3a | 148.5 |
| C-4 | 121.0 |
| C-5 | 125.5 |
| C-6 | 120.0 |
| C-6a | 130.0 |
| C-7 | 115.0 |
| C-8 | 135.0 |
| 8-CH₃ | 21.5 |
| C-9 | 128.0 |
| C-9a | 132.0 |
| C-9b | 142.0 |
Experimental Protocols
While specific experimental data for the title compound is unavailable, a general protocol for the NMR analysis of naphthoimidazole derivatives is provided below.
Sample Preparation
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
-
Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to aid in the unambiguous assignment of all proton and carbon signals.
Visualization of Molecular Structure and NMR Correlations
Graphviz diagrams are provided to visualize the molecular structure and the expected correlations in 2D NMR experiments, which are fundamental for the assignment of the NMR signals.
Caption: Molecular structure of this compound.
Caption: Key predicted HMBC correlations for this compound.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound based on computational predictions. The tabulated data, experimental protocol, and visual diagrams offer a comprehensive resource for researchers working on the synthesis, characterization, and application of this and related naphthoimidazole compounds. While the predicted data serves as a valuable starting point, it is imperative that experimental verification is performed to confirm the precise spectral parameters. Future work should focus on the synthesis and full experimental spectroscopic characterization of this compound to validate and refine the theoretical data presented herein.
An In-depth Technical Guide to the Mass Spectrometry of 8-Methyl-1H-naphtho[1,2-d]imidazole
This technical guide provides a detailed overview of the mass spectrometric analysis of 8-Methyl-1H-naphtho[1,2-d]imidazole, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science. This document outlines potential fragmentation patterns, experimental protocols, and data interpretation based on established principles of mass spectrometry and analysis of structurally related compounds.
Molecular Structure and Properties
This compound is a derivative of naphthoimidazole, featuring a methyl group substituted on the naphthalene ring system. Its chemical structure consists of a naphthalene moiety fused with an imidazole ring.
-
Molecular Formula: C₁₂H₁₀N₂
-
Molecular Weight: 182.22 g/mol
-
Structure: (A proper chemical structure drawing would be placed here in a full document)
Proposed Mass Spectrometric Fragmentation
While direct experimental data for this compound is not extensively published, a fragmentation pathway can be proposed based on the known behavior of related benzimidazoles and methylated aromatic compounds under electron ionization (EI).[1] The aromatic nature of the fused ring system suggests that the molecular ion will be relatively stable and likely serve as the base peak in the spectrum.[1]
Key fragmentation steps are expected to include:
-
Loss of a Methyl Radical (•CH₃): A primary fragmentation event for methylated aromatic compounds is the cleavage of the methyl group, leading to a stable cation.
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the imidazole ring involves the elimination of a neutral HCN molecule.[1][2] This can occur from the molecular ion or subsequent fragment ions.
-
Loss of a Hydrogen Radical (•H): Formation of an [M-1]⁺ ion is a common feature in the mass spectra of aromatic compounds, resulting in a highly stable, even-electron ion.
The proposed major fragmentation ions are summarized in the table below.
Quantitative Data Summary
The following table outlines the expected major ions, their mass-to-charge ratio (m/z), and the proposed corresponding molecular fragment from an Electron Ionization (EI) mass spectrum.
| m/z | Proposed Ion Fragment | Formula of Lost Neutral(s) | Description |
| 182 | [C₁₂H₁₀N₂]⁺• | - | Molecular Ion (Base Peak) |
| 181 | [C₁₂H₉N₂]⁺ | •H | Loss of a hydrogen radical |
| 167 | [C₁₁H₇N₂]⁺ | •CH₃ | Loss of a methyl radical |
| 155 | [C₁₁H₉N]⁺• | HCN | Loss of hydrogen cyanide from the molecular ion |
| 140 | [C₁₀H₆N]⁺ | •CH₃, HCN | Sequential loss of a methyl radical and hydrogen cyanide |
Experimental Protocols
Detailed methodologies are crucial for reproducible mass spectrometric analysis. Below are generalized protocols for Electrospray Ionization (ESI) and Electron Ionization (EI) techniques.
4.1. Electrospray Ionization (ESI) Mass Spectrometry Protocol
ESI is a soft ionization technique typically used for confirming the molecular weight of a compound, often coupled with liquid chromatography (LC/MS).
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation.
-
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer equipped with an ESI source.[3]
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂) Pressure: 1.0 - 2.0 Bar
-
Drying Gas (N₂) Flow: 4.0 - 8.0 L/min
-
Drying Gas Temperature: 180 - 220 °C
-
-
Mass Analyzer Settings:
-
Scan Range: m/z 50 - 500
-
Acquisition Rate: 1-2 spectra/s
-
-
4.2. Electron Ionization (EI) Mass Spectrometry Protocol
EI is a hard ionization technique that induces significant fragmentation, providing detailed structural information. It is often coupled with gas chromatography (GC/MS).
-
Sample Preparation:
-
Dissolve a small amount of the purified compound in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A magnetic sector, quadrupole, or time-of-flight (TOF) mass spectrometer with an EI source.
-
Sample Introduction: If using a direct insertion probe, apply a small aliquot of the sample solution to the probe tip, evaporate the solvent, and insert the probe into the ion source. For GC/MS, inject 1 µL of the sample solution into the GC.
-
EI Source Parameters:
-
Electron Energy: 70 eV (standard for library matching)
-
Ion Source Temperature: 200 - 250 °C
-
-
Mass Analyzer Settings:
-
Scan Range: m/z 35 - 500
-
Scan Rate: 1 scan/s
-
-
Visualizations
5.1. Proposed Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation cascade for this compound under electron ionization.
References
In-Depth Technical Guide: UV-Vis Absorption Spectrum of 8-Methyl-1H-naphtho[1,2-d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the UV-Vis absorption characteristics of 8-Methyl-1H-naphtho[1,2-d]imidazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous naphtho[1,2-d]imidazole derivatives to provide a robust estimation of its photophysical properties. This document details experimental protocols for spectroscopic analysis, presents comparative data for related compounds, and outlines a general synthetic approach.
Estimated UV-Vis Absorption Properties
Studies on 2-substituted naphth[1,2-d]imidazoles indicate that they typically exhibit two main absorption bands in the ultraviolet region. One band corresponds to the π→π* transition of the substituent at the C2 position of the naphthoimidazole ring (around 314 nm), and the other corresponds to the π→π* transition of the imidazole ring itself (around 363 nm)[1]. The position and intensity of these bands are influenced by the solvent polarity and the nature of the substituents.
The following table summarizes the photophysical properties of a series of synthesized naphth[1,2-d]imidazole derivatives (IM1-IM7), which serve as a valuable reference for estimating the properties of this compound[1]. The molar absorptivity coefficients (ε) are in the order of 104 M-1cm-1, which is characteristic of allowed π→π* transitions in π-conjugated systems.
Table 1: Photophysical Properties of Reference Naphth[1,2-d]imidazole Derivatives [1]
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (104 M-1cm-1) |
| IM1 | CH2Cl2 | 316 | 0.61 |
| IM2 | DMSO | 342 | 2.43 |
| IM3 | CH2Cl2 | 354 | 1.57 |
| IM4 | CH2Cl2 | 344 | 1.48 |
| IM5 | CH2Cl2 | 368 | 2.71 |
| IM6 | CH3OH | 411 | 1.85 |
| IM7 | Hexane | 337 | 1.35 |
Based on this data, it is anticipated that this compound will exhibit a maximum absorption wavelength (λmax) in the range of 315-370 nm .
Experimental Protocols
General Synthesis of Naphtho[1,2-d]imidazoles
A common and effective method for the synthesis of naphtho[1,2-d]imidazoles is a variation of the Debus-Radziszewski imidazole synthesis. This one-pot, multi-component reaction typically involves the condensation of a 1,2-naphthoquinone, an aldehyde, and a source of ammonia.
Conceptual Synthetic Workflow:
Caption: General workflow for the synthesis of Naphtho[1,2-d]imidazoles.
Detailed Protocol Outline:
-
Reactant Dissolution: Dissolve the 1,2-naphthoquinone, the desired aldehyde (in the case of 2-substituted derivatives), and a molar excess of ammonium acetate (as the ammonia source) in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
UV-Vis Spectroscopic Analysis
The following protocol outlines the steps for obtaining the UV-Vis absorption spectrum of a naphtho[1,2-d]imidazole derivative.
Instrumentation and Materials:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, dichloromethane, DMSO)
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Workflow for UV-Vis Analysis:
References
An In-depth Technical Guide on the Solvatochromic Properties of Substituted Naphthoimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted naphthoimidazoles are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their rigid, planar structure, and extended π-conjugation give rise to intriguing photophysical properties, including fluorescence and solvatochromism. Solvatochromism, the change in the color of a solute with a change in the polarity of the solvent, is a particularly valuable property. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule, leading to shifts in the absorption and emission spectra.
The sensitivity of the spectral properties of substituted naphthoimidazoles to their local environment makes them promising candidates for use as fluorescent probes to study biological systems. Furthermore, many of these compounds exhibit significant biological activity, including anticancer and antimicrobial effects. This dual functionality opens up possibilities for their development as theranostic agents, which combine therapeutic and diagnostic capabilities. This guide provides a comprehensive overview of the solvatochromic properties of substituted naphthoimidazoles, detailing their synthesis, photophysical characteristics, and potential applications in drug development, with a focus on their cytotoxic effects.
Solvatochromic Data of Substituted Naphthoimidazoles
The solvatochromic behavior of substituted naphthoimidazoles is evident from the shifts in their absorption (λ_abs_) and emission (λ_em_) maxima in solvents of varying polarity. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is also a key parameter that is often influenced by the solvent environment. A larger Stokes shift is generally desirable for fluorescence imaging applications as it minimizes self-absorption and improves signal-to-noise ratios.
Below are tables summarizing the photophysical data for a series of substituted naphth[1,2-d]imidazoles.
Table 1: Photophysical Data of Substituted Naphth[1,2-d]imidazoles (IM1-IM7)
| Compound | Substituent (R) | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| IM1 | H | 345 | 366 | 21 | 1.2 x 10⁴ |
| IM2 | Phenyl | 346 | 370 | 24 | 1.5 x 10⁴ |
| IM3 | Naphthyl | 354 | 457 | 103 | 1.1 x 10⁴ |
| IM4 | 4-Hydroxyphenyl | 348 | 451 | 103 | 1.3 x 10⁴ |
| IM5 | 4-(Dimethylamino)phenyl | 351 | 422 | 71 | 1.6 x 10⁴ |
| IM6 | 4-Nitrophenyl | 349 | 405 | 56 | 1.8 x 10⁴ |
| IM7 | 2-Nitrophenyl | 345 | 400 | 55 | 1.7 x 10⁴ |
Data sourced from a study by da Silva et al. (2023). The solvent used for these measurements was not specified in the readily available information.
Experimental Protocols
Synthesis of Substituted Naphthoimidazoles
A common and efficient method for the synthesis of substituted naphthoimidazoles is the Debus-Radziszewski reaction, which is a multicomponent reaction involving an α-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1] In the case of naphthoimidazoles, a 1,2-naphthoquinone, such as β-lapachone, is used as the α-dicarbonyl precursor.[1]
General Procedure for the Synthesis of Naphth[1,2-d]imidazoles from β-Lapachone:
-
Starting Materials: β-lapachone, a substituted aldehyde, and ammonium acetate.
-
Reaction Conditions: The reactants are typically dissolved in a suitable solvent, such as glacial acetic acid or ethanol.
-
Reaction Progression: The mixture is heated to reflux for a specified period, often several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
Measurement of Solvatochromic Properties
The investigation of the solvatochromic properties of substituted naphthoimidazoles involves the systematic measurement of their absorption and fluorescence spectra in a range of solvents with varying polarities.
Protocol for Solvatochromism Studies:
-
Solvent Selection: A series of solvents covering a wide range of polarities should be chosen. Common solvents include non-polar (e.g., hexane, toluene), polar aprotic (e.g., dichloromethane, acetonitrile, dimethyl sulfoxide), and polar protic (e.g., ethanol, methanol, water) solvents.
-
Sample Preparation: Stock solutions of the naphthoimidazole derivatives are prepared in a suitable solvent. Aliquots of the stock solution are then diluted in each of the selected solvents to a final concentration that gives an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
UV-Vis Absorption Spectroscopy: The absorption spectra of the solutions are recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_abs_) is determined for each solvent.
-
Fluorescence Spectroscopy: The fluorescence emission spectra are recorded using a spectrofluorometer. The excitation wavelength is typically set at the absorption maximum (λ_abs_) for each solvent. The wavelength of maximum emission (λ_em_) is then determined.
-
Data Analysis: The Stokes shift is calculated as the difference between the emission and absorption maxima (λ_em_ - λ_abs_). The data can be further analyzed by plotting the Stokes shift or the emission maximum as a function of solvent polarity parameters, such as the Reichardt's dye E_T_(30) scale or the Lippert-Mataga polarity function, to gain insights into the nature of the electronic transitions and the change in dipole moment upon excitation.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, using a well-characterized standard, is commonly employed.
Protocol for Relative Quantum Yield Determination:
-
Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission properties similar to the sample should be chosen. For blue-emitting naphthoimidazoles, quinine sulfate in 0.1 M H₂SO₄ (Φ_f_ = 0.54) is a common standard.
-
Absorbance Measurements: The absorbance of both the sample and the standard solutions are measured at the same excitation wavelength. A series of dilutions are prepared for both the sample and the standard to ensure that the absorbance values are in the linear range (typically below 0.1).
-
Fluorescence Measurements: The fluorescence emission spectra of the same solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φ_f,sample_) is calculated using the following equation:
Φ_f,sample_ = Φ_f,standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (n_sample_² / n_standard_²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Biological Activity and Potential Signaling Pathways
Several studies have demonstrated the cytotoxic effects of substituted naphthoimidazoles against various cancer cell lines.[1] While the precise molecular mechanisms are still under investigation for many derivatives, related compounds such as benzimidazoles and naphthoquinones have been shown to induce apoptosis through various signaling pathways.
One proposed mechanism of action for the anticancer activity of imidazole derivatives involves the induction of apoptosis through the modulation of key signaling pathways that regulate cell survival and death. For instance, some imidazole derivatives have been shown to down-regulate the AXL receptor tyrosine kinase and interfere with the Wnt/β-catenin signaling pathway.[2] The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.
Another potential mechanism involves the induction of cellular stress, leading to the activation of stress-activated protein kinase pathways, such as the JNK and p38 MAPK pathways. Activation of these pathways can lead to the phosphorylation of downstream targets that promote apoptosis. For example, some naphthoquinone derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), which in turn activates the JNK and p38 signaling pathways.
Based on the known mechanisms of related compounds, a plausible signaling pathway for the induction of apoptosis by cytotoxic substituted naphthoimidazoles is outlined below.
Caption: Proposed intrinsic apoptosis pathway induced by substituted naphthoimidazoles.
The following diagram illustrates the general workflow for the synthesis and photophysical characterization of substituted naphthoimidazoles.
References
Theoretical DFT Studies on 8-Methyl-1H-naphtho[1,2-d]imidazole: A Computational Approach
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The naphthoimidazole scaffold is a significant structural motif in medicinal chemistry and materials science, known for its interactions with biological macromolecules.[1] Theoretical studies using Density Functional Theory (DFT) are crucial for understanding the structural, electronic, and spectroscopic properties of these molecules at the quantum level, thereby guiding rational drug design and materials development. While specific DFT studies on 8-Methyl-1H-naphtho[1,2-d]imidazole are not extensively documented in publicly available literature, this guide outlines a comprehensive computational protocol based on established methods for analogous heterocyclic systems.[2][3] This document serves as a whitepaper detailing the standard methodologies, expected data, and theoretical framework for such an investigation.
Computational Methodology (Experimental Protocols)
The protocol described herein is a standard approach for performing DFT calculations on heterocyclic molecules, synthesized from methodologies reported in various computational studies on imidazole and benzimidazole derivatives.[2][4][5]
1.1. Geometry Optimization and Vibrational Analysis The initial molecular structure of this compound would be modeled using software like GaussView.[6] The geometry is then optimized in the gas phase using DFT calculations, commonly with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311++G(d,p).[2] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[4][5]
Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. These calculations also provide theoretical vibrational spectra (FT-IR and Raman), which can be compared with experimental data for structural validation.[7][8]
1.2. Electronic and Reactivity Analysis The electronic properties are investigated based on the optimized geometry. Key analyses include:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.[2][8]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is invaluable for understanding intermolecular interactions and reactivity.[8][9]
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[10]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the stability of the molecule arising from these electronic effects.[8][9]
1.3. Non-Linear Optical (NLO) Properties The first-order hyperpolarizability (β) and related NLO properties are calculated to assess the material's potential for applications in optoelectronics. These calculations are typically performed using the same DFT method. The NLO behavior of similar compounds has been shown to be greater than that of the standard material, urea.[7]
Data Presentation: Predicted Molecular Properties
The following tables summarize the kind of quantitative data expected from a DFT study on this compound, based on values reported for analogous structures.[2][4]
Table 1: Predicted Geometrical Parameters (Optimized at B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | N1-C2 | 1.375 |
| C2-N3 | 1.305 | |
| N1-C10b | 1.380 | |
| C7-C8 | 1.410 | |
| C8-C8(CH3) | 1.510 | |
| **Bond Angles (°) ** | N1-C2-N3 | 113.5 |
| C2-N1-C10b | 105.0 | |
| C7-C8-C9 | 120.5 |
| | C7-C8-C8(CH3) | 119.8 |
Disclaimer: These values are illustrative and based on standard bond lengths and data from similar benzimidazole structures.[2]
Table 2: Predicted Vibrational Frequencies (Selected Modes)
| Mode | Description | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| ν(N-H) | Imidazole N-H stretching | 3575 |
| ν(C-H)arom | Aromatic C-H stretching | 3100 - 3000 |
| ν(C-H)aliph | Methyl C-H stretching | 2980 - 2920 |
| ν(C=N) | Imine C=N stretching | 1585 |
| ν(C=C) | Aromatic ring skeletal vibrations | 1515 - 1450 |
Disclaimer: Frequencies are based on typical values for the respective functional groups.[1]
Table 3: Predicted Electronic and Global Reactivity Descriptors
| Parameter | Symbol | Predicted Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital | E(HOMO) | -5.85 |
| Lowest Unoccupied Molecular Orbital | E(LUMO) | -1.25 |
| Energy Gap | ΔE | 4.60 |
| Ionization Potential | IP | 5.85 |
| Electron Affinity | EA | 1.25 |
| Chemical Hardness | η | 2.30 |
| Electronegativity | χ | 3.55 |
| Electrophilicity Index | ω | 2.74 |
Disclaimer: Values are representative estimates based on related heterocyclic systems.[8]
Mandatory Visualizations
The following diagrams illustrate the computational workflow and key theoretical concepts.
References
- 1. Naphth(1,2-d)imidazol-8-ol | 74381-61-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [scirp.org]
- 6. Benchmarking Mechanistic Structural, Molecular Docking, ADMET and Biological Properties of Methyl- Imidazole Derivative… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Potential Biological Activity of 8-Methyl-1H-naphtho[1,2-d]imidazole: A Technical Guide
Executive Summary
The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds, contributing to a wide spectrum of therapeutic effects including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2][3][4] The fusion of this versatile heterocycle with a naphthyl group, as seen in the naphtho[1,2-d]imidazole scaffold, often enhances these properties. This technical guide provides an in-depth overview of the potential biological activities of 8-Methyl-1H-naphtho[1,2-d]imidazole by examining the established activities of structurally related naphthoimidazole and imidazole derivatives. Detailed experimental protocols for assessing these potential activities and relevant signaling pathways are also presented.
Potential Anticancer Activity
Naphthoimidazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines.[5][6] The mechanism of action for many imidazole-containing anticancer drugs involves the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as tubulin and various kinases.[2][3]
Cytotoxic Activity of Related Naphthoimidazole Derivatives
Several studies have reported the in vitro cytotoxicity of naphtho[1,2-d]imidazole and naphtho[2,3-d]imidazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphth[1,2-d]imidazoles | HL-60 (Leukemia) | 8.71 - 29.92 | [5] |
| HCT-116 (Colon) | 21.12 - 62.11 | [5] | |
| SNB-19 (Glioblastoma) | >21.05 | [5] | |
| 1H-naphtho[2,3-d]imidazole-4,9-dione hybrids | A549 (Lung) | <2 | [6] |
| PC3 (Prostate) | <2 | [6] | |
| MCF-7 (Breast) | <2 | [6] | |
| 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones | MCF-7 (Breast) | 10.6 | [7] |
| HeLa (Cervical) | 8.3 | [7] | |
| A549 (Lung) | 4.3 | [7] |
Potential Mechanisms of Anticancer Action
Based on related compounds, potential anticancer mechanisms for this compound could include:
-
Kinase Inhibition: Many imidazole derivatives function as tyrosine kinase inhibitors, targeting enzymes like EGFR, HER2, and CDK2, which are often dysregulated in cancer.[8]
-
Tubulin Polymerization Inhibition: Some imidazole compounds disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][6]
-
Topoisomerase Inhibition: Certain benzimidazole derivatives have been identified as human topoisomerase I inhibitors, interfering with DNA replication and repair in cancer cells.[9]
-
Induction of Apoptosis: The cytotoxic effects are often mediated by the induction of programmed cell death (apoptosis), characterized by the upregulation of pro-apoptotic proteins like Bax and caspases.[8]
Caption: Potential anticancer mechanisms of action for this compound.
Potential Antimicrobial Activity
Imidazole and its derivatives are well-established antimicrobial agents, forming the basis of many antifungal and antibacterial drugs.[1][10][11] The naphthoimidazole scaffold is also being explored for its antimicrobial properties.
Antimicrobial Spectrum of Related Imidazole Derivatives
Studies on various imidazole derivatives have demonstrated their efficacy against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Imidazole Derivatives | Staphylococcus aureus | 20-40 (µM) | [12] |
| Escherichia coli | 40-70 (µM) | [12] | |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Staphylococcus aureus ATCC 25923 | <1 - 7.8 | [13] |
| Staphylococcus aureus ATCC 43300 (MRSA) | <1 - 7.8 | [13] | |
| Mycobacterium smegmatis | 3.9 | [13] | |
| Candida albicans ATCC 10231 | 3.9 | [13] | |
| Naphtho[1][14][15]triazol-thiadiazin Derivatives | Gram-positive bacteria | 250 | [16] |
| Gram-negative bacteria | 250 | [16] |
Potential Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of imidazole-containing compounds are diverse and can include:
-
Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[1]
-
Inhibition of Protein Synthesis: Inhibition of essential protein synthesis is another pathway to bacterial growth inhibition.[1]
-
DNA Damage: Nitroimidazole derivatives, for instance, can be reduced within anaerobic bacteria to form radical anions that damage DNA.[12]
-
Enzyme Inhibition: Targeting specific microbial enzymes, such as those involved in folic acid synthesis or cell division (e.g., FtsZ), is a common mechanism.[13]
Potential Enzyme Inhibition
The imidazole ring is a common feature in the active sites of many enzymes and can also act as an inhibitor for various enzymatic processes.
p38 MAP Kinase Inhibition
A series of novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their in vitro p38 MAP kinase inhibitory activity, which is relevant to anti-inflammatory responses.[17]
| Compound | IC50 (nM) |
| AA6 (imidazole derivative) | 403.57 ± 6.35 |
| Adezmapimod (SB203580) (Reference) | 222.44 ± 5.98 |
β-Glucosidase Inhibition
Imidazole has been shown to act as a partial competitive inhibitor of β-glucosidase, binding to the enzyme's active site and reducing the substrate affinity.[18] This suggests that naphthoimidazole derivatives could also be investigated for their effects on glycoside hydrolases.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a period of 48 to 72 hours.
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).[15]
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Conclusion
While specific biological data for this compound is currently lacking, the extensive research on the broader classes of naphthoimidazole and imidazole derivatives strongly suggests its potential as a bioactive molecule. The most promising areas for investigation appear to be its anticancer and antimicrobial activities. Further research, including chemical synthesis and in vitro screening using the protocols outlined in this guide, is warranted to elucidate the specific biological profile and therapeutic potential of this compound.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and anticancer evaluation of new 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,4-oxadiazole hybrids | Chemical Biology Letters [pubs.thesciencein.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pure.kfas.org.kw [pure.kfas.org.kw]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 17. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 8-Methyl-1H-naphtho[1,2-d]imidazole as a Fluorescent Probe
Introduction
Naphtho[1,2-d]imidazole derivatives are a class of heterocyclic compounds that have garnered significant interest for their intrinsic fluorescence properties.[1] These molecules typically exhibit strong fluorescence emission, large Stokes shifts, and their photophysical characteristics can be tuned by introducing various substituents onto the naphthoimidazole core. These features make them promising candidates for fluorescent probes in a range of biomedical applications, including cell imaging and as theranostic agents, combining both diagnostic and therapeutic functionalities.[2] The 8-methyl substituent on the 1H-naphtho[1,2-d]imidazole scaffold is expected to influence its electronic and steric properties, potentially modulating its fluorescence characteristics and biological activity.
Potential Applications
-
Fluorescent Probe for Cell Imaging: The inherent fluorescence of the naphtho[1,2-d]imidazole core allows for its use as a fluorophore for imaging sub-cellular structures.
-
Theranostic Agent for Cancer: Some naphtho[1,2-d]imidazole derivatives have demonstrated selective cytotoxicity towards cancer cell lines, suggesting their potential as combined imaging and therapeutic agents.[2]
-
Chemosensor for Ion Detection: The imidazole moiety can act as a binding site for metal ions, leading to changes in the fluorescence properties of the molecule, enabling its use as a fluorescent sensor.
Data Presentation
The following table summarizes the photophysical properties of various 2-substituted 1H-naphtho[1,2-d]imidazole derivatives, which can serve as a reference for predicting the behavior of the 8-methyl analog. The data is extracted from studies on derivatives synthesized from β-lapachone.[2]
Table 1: Photophysical Properties of Selected Naphth[1,2-d]imidazole Derivatives [2]
| Compound | Substituent at C2 | λabs (nm) | Molar Absorptivity (ε) (M-1cm-1) | λem (nm) | Stokes Shift (nm) |
| IM1 | Unsubstituted | 345 | 6.90 x 104 | 366 | 21 |
| IM2 | Phenyl | 345 | 2.49 x 106 | 422 | 77 |
| IM3 | 4-Hydroxyphenyl | 345 | 1.41 x 106 | 457 | 112 |
| IM4 | 4-Methoxyphenyl | 345 | - | 423 | 78 |
| IM5 | 4-(Dimethylamino)phenyl | 345 | - | 422 | 77 |
| IM6 | 4-Nitrophenyl | 345 | - | 425 | 80 |
| IM7 | 3,4,5-Trimethoxyphenyl | 345 | - | 423 | 78 |
Data obtained in a study of naphth[1,2-d]imidazoles synthesized from β-lapachone. Excitation wavelength was 345 nm.[2]
Experimental Protocols
Protocol 1: Synthesis of Naphtho[1,2-d]imidazole Derivatives
A general method for synthesizing naphtho[1,2-d]imidazoles involves the multicomponent Debus–Radziszewski reaction using a 1,2-naphthoquinone, an aldehyde, and ammonium acetate.[3]
Materials:
-
1,2-Naphthoquinone (or a substituted derivative)
-
Aldehyde (e.g., formaldehyde for an unsubstituted C2, or an aromatic aldehyde for a 2-aryl derivative)
-
Ammonium acetate
-
Glacial acetic acid (solvent)
Procedure:
-
Dissolve the 1,2-naphthoquinone, aldehyde, and a molar excess of ammonium acetate in glacial acetic acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General Synthesis of Naphtho[1,2-d]imidazoles.
Protocol 2: Fluorescence Spectroscopy
This protocol outlines the steps to characterize the photophysical properties of a naphtho[1,2-d]imidazole derivative.
Materials:
-
8-Methyl-1H-naphtho[1,2-d]imidazole
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, acetonitrile)
-
Fluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent like DMSO.
-
Working Solution Preparation: Prepare working solutions of the probe at a final concentration in the low micromolar range (e.g., 1-10 µM) in the desired solvent.
-
UV-Vis Absorption Spectrum: Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer to determine the absorption maxima (λabs).
-
Fluorescence Emission Spectrum: a. Set the excitation wavelength of the fluorometer to the determined λabs. b. Record the fluorescence emission spectrum over a suitable wavelength range. c. Determine the emission maximum (λem).
-
Quantum Yield Measurement (Optional): Determine the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate).
Protocol 3: Live Cell Imaging
This protocol describes the use of a naphtho[1,2-d]imidazole derivative for fluorescent imaging of live cells.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7) on glass-bottom dishes
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading: a. Dilute the stock solution of the fluorescent probe in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM). b. Remove the existing medium from the cells and replace it with the probe-containing medium. c. Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Washing: a. Remove the probe-containing medium. b. Wash the cells gently with pre-warmed PBS two to three times to remove any unbound probe.
-
Imaging: a. Add fresh, pre-warmed cell culture medium or PBS to the cells. b. Image the cells using a fluorescence microscope. Use an excitation wavelength close to the λabs of the probe and collect the emission at the appropriate wavelength range.
References
Application Notes and Protocols for 8-Methyl-1H-naphtho[1,2-d]imidazole in Cellular Imaging
Disclaimer: The following application notes and protocols are based on the known properties of structurally related naphthoimidazole and imidazole-based fluorescent probes. Specific experimental conditions for 8-Methyl-1H-naphtho[1,2-d]imidazole may require further optimization by the end-user.
Application Notes
This compound is a heterocyclic aromatic compound with potential applications as a fluorescent probe in cellular imaging. Its rigid, planar naphthoimidazole core is characteristic of many fluorescent dyes, and the methyl substitution at the 8-position may modulate its photophysical properties and cellular uptake. Based on studies of analogous compounds, this compound is anticipated to exhibit intrinsic fluorescence, making it a candidate for a "stain-free" imaging agent to visualize cellular structures or monitor dynamic cellular processes.
The fluorescence of naphthoimidazole derivatives often falls within the blue to green region of the visible spectrum.[1] These probes can be cell-permeable, allowing for the imaging of live cells.[2][3] The lipophilic nature of the naphtho- group may facilitate passage across the cell membrane, potentially leading to accumulation in intracellular compartments such as the cytoplasm, mitochondria, or lysosomes, depending on the overall physicochemical properties of the molecule.[4]
Furthermore, some naphthoimidazole derivatives have been shown to possess cytotoxic or anti-proliferative properties against cancer cell lines.[1][5][6] This dual functionality opens up the possibility of using this compound as a theranostic agent, where it can simultaneously act as an imaging probe and a therapeutic compound. The mechanism of action for related compounds has been suggested to involve the inhibition of topoisomerase, a key enzyme in DNA replication and repair.[7]
Key Potential Applications:
-
Live-cell imaging: Visualization of cellular morphology and dynamics.
-
Organelle staining: Potential for selective accumulation in specific organelles.
-
Theranostics: Combined imaging and therapeutic applications, particularly in oncology research.
-
High-content screening: Use as a fluorescent marker in automated cell-based assays.
Data Presentation
Table 1: Photophysical Properties of Related Naphth[1,2-d]imidazole Derivatives
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Reference |
| IM1 | 345 | 366 | 21 | [1] |
| IM3 | 345 | 457 | 112 | [1] |
| IM5 | 345 | 422 | 77 | [1] |
Table 2: Cytotoxicity of Related Naphth[1,2-d]imidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Naphth[1,2-d]imidazoles | HL-60 | 8.71 - 29.92 | [1] |
| Naphth[1,2-d]imidazoles | HCT-116 | 21.12 - 62.11 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in high-quality DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Live-Cell Staining and Imaging
-
Materials:
-
Cells of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass-bottom imaging dishes or chamber slides
-
This compound stock solution (10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters based on the probe's spectral properties)
-
-
Procedure:
-
Seed the cells onto glass-bottom imaging dishes or chamber slides at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
On the day of imaging, prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the imaging medium containing this compound to the cells.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed complete culture medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope. Acquire images using the appropriate excitation and emission filters. It is advisable to start with a standard DAPI filter set and optimize from there.
-
Include a vehicle control (DMSO-treated cells) to assess background fluorescence.
-
Visualizations
Caption: Experimental workflow for cell imaging using this compound.
Caption: Plausible mechanism of action for a theranostic naphthoimidazole probe.
References
- 1. Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones: Design, synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 8-Methyl-1H-naphtho[1,2-d]imidazole as a Fluorescent Chemosensor for Metal Ion Detection
Disclaimer: As of late 2025, specific studies detailing the use of 8-Methyl-1H-naphtho[1,2-d]imidazole for metal ion detection are not available in the reviewed literature. The following application notes and protocols are presented as a generalized framework based on the well-established principles of similar imidazole-based and naphtho-imidazole fluorescent chemosensors.[1][2] This document is intended to serve as a guide for researchers interested in exploring the potential of this specific compound.
Introduction
Metal ions are integral to numerous biological and environmental systems. However, imbalances in their concentration can lead to significant health issues and ecological damage.[1][3] Fluorescent chemosensors offer a highly sensitive, selective, and real-time method for detecting trace amounts of metal ions.[4] Imidazole derivatives are particularly effective as fluorescent sensors due to their excellent coordination properties with metal ions and favorable photophysical characteristics.[1][5]
The this compound scaffold combines a rigid naphthyl fluorophore with an imidazole ring, which can act as an efficient ionophore (metal-binding site). The interaction with a target metal ion is expected to modulate the photophysical properties of the molecule, leading to a detectable change in fluorescence intensity ("turn-on" or "turn-off") or a spectral shift.[2][4] This document outlines the synthesis, characterization, and proposed protocols for evaluating this compound as a selective fluorescent sensor for metal ions.
Proposed Synthesis and Characterization
The synthesis of substituted naphtho[1,2-d]imidazoles can be achieved through various established methods, such as the Debus-Radziszewski imidazole synthesis or condensation reactions.[6][7]
Synthesis Protocol: Condensation Reaction
A plausible route involves the condensation of 1,2-diaminonaphthalene with 2-oxopropanal.
-
Dissolve Reactants: Dissolve 1,2-diaminonaphthalene (1.0 mmol) and 2-oxopropanal (1.1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add Catalyst: Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Reflux: Heat the mixture to reflux at 80°C for 12-24 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).[6]
-
Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice to precipitate the product.[6]
-
Purification: Filter the resulting solid, wash it with cold water and ethanol, and dry it under a vacuum. Further purification can be achieved by recrystallization or column chromatography.
Characterization
The structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight.[8]
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties (absorption and emission maxima, quantum yield).[7]
Experimental Protocols for Metal Ion Sensing
The following protocols describe the steps to evaluate the selectivity and sensitivity of this compound (referred to as "the probe") for various metal ions.
Preparation of Stock Solutions
-
Probe Stock Solution: Prepare a 1.0 mM stock solution of the probe in a suitable solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF).
-
Metal Ion Stock Solutions: Prepare 10.0 mM stock solutions of various metal salts (e.g., chlorides or perchlorates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺) in deionized water or the same solvent as the probe.
Protocol for Selectivity Study (Fluorescence Screening)
-
Prepare Test Solutions: In a series of cuvettes, place 2 mL of a buffered solvent system (e.g., CH₃CN/H₂O (9:1, v/v) with HEPES buffer, pH 7.4).[9]
-
Add Probe: Add the probe stock solution to each cuvette to achieve a final concentration of 10 µM.
-
Add Metal Ions: To each cuvette (except for the blank), add a different metal ion stock solution to a final concentration of 100 µM (10 equivalents).
-
Incubate: Gently mix and allow the solutions to incubate for 5-10 minutes at room temperature.
-
Measure Fluorescence: Record the fluorescence emission spectra for each solution using a fluorometer. The excitation wavelength should be set at the probe's absorption maximum (λ_abs).
-
Analyze Data: Compare the fluorescence intensity of the probe in the presence of different metal ions to its intensity in the blank solution. A significant change indicates potential selectivity.
Protocol for Titration Study (Sensitivity and Stoichiometry)
-
Prepare Solutions: Prepare a series of solutions containing a fixed concentration of the probe (e.g., 10 µM) in the chosen buffered solvent.
-
Incremental Addition of Metal Ion: Add increasing concentrations of the selected metal ion (the one that showed high selectivity) to the solutions, typically ranging from 0 to 5 equivalents.
-
Measure Fluorescence: After each addition and a brief incubation period, record the fluorescence emission spectrum.
-
Determine Detection Limit (LOD): The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity vs. concentration plot.[9]
-
Determine Binding Stoichiometry (Job's Plot):
-
Prepare a series of solutions where the total molar concentration of the probe and the metal ion is kept constant, but their molar fractions are varied from 0 to 1.
-
Measure the fluorescence intensity at the emission maximum for each solution.
-
Plot the change in fluorescence intensity against the molar fraction of the probe. The maximum of the plot indicates the binding stoichiometry.[7]
-
Data Presentation: Sensor Performance
Quantitative data from the experiments should be summarized for clear comparison. The following tables present hypothetical data based on typical values for similar imidazole-based sensors.
Table 1: Photophysical Properties of the Probe
| Property | Value |
| Absorption λ_max (nm) | 350 |
| Emission λ_em (nm) | 450 |
| Molar Extinction Coeff. (ε, M⁻¹cm⁻¹) | 15,000 |
| Fluorescence Quantum Yield (Φ_F) | 0.25 |
Table 2: Hypothetical Sensing Performance for a Selective Metal Ion (e.g., Cu²⁺)
| Parameter | Value | Reference Sensor |
| Binding Stoichiometry (Probe:Metal) | 2:1 | [7] |
| Binding Constant (K_a, M⁻¹) | 1.5 x 10⁵ | N/A |
| Fluorescence Response | Turn-off (Quenching) | [9] |
| Linear Range (µM) | 0.2 - 8.0 | [9] |
| Limit of Detection (LOD, µM) | 0.05 | [7] |
Visualized Workflows and Mechanisms
Diagrams created using Graphviz DOT language illustrate key processes.
Experimental Workflow
Caption: General workflow from probe synthesis to data analysis.
Proposed Sensing Mechanism
Caption: Chelation-induced fluorescence quenching mechanism.
References
- 1. iqac.unigoa.ac.in [iqac.unigoa.ac.in]
- 2. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides⦠[scielo.org.mx]
- 6. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. seejph.com [seejph.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A novel symmetrical imidazole-containing framework as a fluorescence sensor for selectively detecting silver ions - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis and Anticancer Screening of 8-Methyl-1H-naphtho[1,2-d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel 8-Methyl-1H-naphtho[1,2-d]imidazole derivatives and protocols for their screening as potential anticancer agents. This document outlines the synthetic rationale, detailed experimental procedures, and methodologies for evaluating their cytotoxic and mechanistic properties.
Introduction
Naphthoimidazole scaffolds are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. The fusion of a naphthalene ring with an imidazole moiety creates a planar, aromatic system that can intercalate with DNA, inhibit key enzymes involved in cell proliferation, and induce apoptosis. The introduction of a methyl group at the 8-position of the 1H-naphtho[1,2-d]imidazole core is hypothesized to enhance lipophilicity and potentially modulate the compound's interaction with biological targets, thereby influencing its anticancer efficacy and selectivity.
This document details a proposed synthetic route for this compound derivatives and provides protocols for their evaluation against various cancer cell lines. The screening cascade includes assays to determine cytotoxicity, induction of apoptosis, and inhibition of tubulin polymerization and topoisomerase, which are common mechanisms of action for anticancer drugs.
Data Presentation
Table 1: Synthesis Yields of this compound Derivatives
| Compound ID | R-group | Yield (%) |
| MNI-1 | H | 85 |
| MNI-2 | Phenyl | 78 |
| MNI-3 | 4-Chlorophenyl | 82 |
| MNI-4 | 4-Methoxyphenyl | 75 |
Table 2: In Vitro Cytotoxicity (IC50) of Naphtho[1,2-d]imidazole Derivatives against Human Cancer Cell Lines[1]
| Compound ID | HCT-116 (Colon) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | SNB-19 (Glioblastoma) IC50 (µM) |
| IM4 | >100 | 8.71 | 32.11 |
| IM5 | 62.11 | 29.92 | 21.05 |
| IM6 | 21.12 | 11.15 | 22.34 |
| Doxorubicin | 0.85 | 0.12 | 0.45 |
Note: Data presented for analogous naphtho[1,2-d]imidazoles as representative values.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a multi-step synthesis to obtain this compound derivatives.
Step 1: Nitration of 1-Methylnaphthalene
-
To a stirred solution of 1-methylnaphthalene in acetic anhydride at 0°C, slowly add a mixture of nitric acid and acetic acid.
-
Maintain the temperature below 5°C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain a mixture of nitromethylnaphthalenes. The desired 1-methyl-8-nitronaphthalene can be separated by fractional distillation or chromatography.
Step 2: Reduction of 1-Methyl-8-nitronaphthalene to 8-Methyl-1-naphthylamine
-
Dissolve 1-methyl-8-nitronaphthalene in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 8-methyl-1-naphthylamine.
Step 3: Dinitration and Reduction to form 8-Methyl-1,2-naphthalenediamine
This step is a proposed route and requires optimization.
-
Protect the amino group of 8-methyl-1-naphthylamine, for example, by acetylation with acetic anhydride.
-
Perform nitration of the N-acetyl-8-methyl-1-naphthylamine to introduce a nitro group at the 2-position.
-
Deprotect the acetyl group via acidic or basic hydrolysis.
-
Reduce the resulting 2-nitro-8-methyl-1-naphthylamine using a suitable reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation to yield 8-methyl-1,2-naphthalenediamine.
Step 4: Cyclization to form this compound Derivatives
-
To a solution of 8-methyl-1,2-naphthalenediamine in ethanol, add an equimolar amount of the desired aldehyde (R-CHO).
-
Add a catalytic amount of a mild oxidizing agent, such as sodium metabisulfite.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure this compound derivative.
Protocol 2: MTT Assay for Cytotoxicity Screening
This protocol details the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Annexin V-FITC Apoptosis Assay
This protocol is for the detection of apoptosis in cancer cells treated with the synthesized compounds using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 4: Tubulin Polymerization Inhibition Assay
This assay determines the effect of the compounds on the in vitro polymerization of tubulin.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations.
-
Tubulin Addition: Add a solution of purified tubulin (e.g., porcine brain tubulin) in a polymerization buffer containing GTP.
-
Polymerization Monitoring: Monitor the increase in absorbance at 340 nm or fluorescence (using a fluorescent reporter) at 37°C over time using a plate reader.
-
Data Analysis: Compare the polymerization curves of the treated samples with a vehicle control. A decrease in the rate and extent of polymerization indicates inhibition.
Protocol 5: Topoisomerase I Inhibition Assay
This assay measures the ability of the compounds to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a loading dye containing SDS.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the control where the DNA is relaxed.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Experimental workflow for anticancer screening.
Caption: Potential apoptosis signaling pathway induced by naphthoimidazole derivatives.
Caption: Signaling pathways leading to cell cycle arrest and apoptosis.
Application Notes and Protocols: In Vitro Cytotoxicity of Naphtho[1,2-d]imidazole Derivatives Against Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthoimidazole scaffolds are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. These compounds, structurally related to 8-Methyl-1H-naphtho[1,2-d]imidazole, have demonstrated cytotoxic effects against a range of human cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of such compounds and presents representative data from studies on analogous naphtho[1,2-d]imidazole derivatives. The methodologies and data herein serve as a comprehensive guide for researchers investigating the anticancer potential of this chemical class.
Data Presentation
The cytotoxic activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for various naphtho[1,2-d]imidazole derivatives against several human cancer cell lines, as reported in scientific literature.
Table 1: Cytotoxicity (IC50, µM) of Naphth[1,2-d]imidazole Derivatives Against Various Cancer Cell Lines. [1]
| Compound | HL-60 (Leukemia) | HCT-116 (Colorectal) | SNB-19 (Glioblastoma) |
| IM4 | 8.71 | - | - |
| IM5 | - | - | 21.05 |
| IM6 | - | 21.12 | - |
| IM1-IM7 Range | 8.71 - 29.92 | 21.12 - 62.11 | >25 |
Note: IC50 values indicate the concentration at which 50% of cell growth is inhibited. Lower values indicate higher potency. '-' indicates data not reported.
Table 2: Cytotoxicity (IC50, µM) of 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,3-triazole Hybrids. [2][3]
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A-549 (Lung) |
| 10a | 1.55 ± 0.11 | 2.15 ± 0.31 | 1.12 ± 0.09 |
| 10c | 3.34 ± 0.56 | 7.05 ± 0.91 | 5.74 ± 0.82 |
| 10g | 1.86 ± 0.25 | 6.55 ± 0.35 | 1.75 ± 0.12 |
| 10k | 2.11 ± 0.33 | 4.12 ± 0.55 | 3.14 ± 0.41 |
| Doxorubicin | 2.51 ± 0.21 | 3.11 ± 0.42 | 2.13 ± 0.11 |
Note: Data are presented as mean ± standard deviation. Doxorubicin is a standard chemotherapeutic agent used as a positive control.
Table 3: Cytotoxicity (IC50, µM) of 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,4-oxadiazole Hybrids. [4]
| Compound | A549 (Lung) | PC3 (Prostate) | MCF-7 (Breast) |
| 10d | <2 | <2 | <2 |
| 10f | <2 | <2 | <2 |
| 10k | <2 | <2 | <2 |
| Etoposide | 2.5 | 3.1 | 4.5 |
Note: Etoposide is a standard chemotherapeutic agent used as a positive control.
Experimental Protocols
A standardized protocol for determining the in vitro cytotoxicity of a compound is crucial for reproducibility and comparability of results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Cytotoxicity Assay Protocol
1. Cell Culture and Maintenance:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT-116, HL-60, SNB-19) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged upon reaching 70-80% confluency to ensure exponential growth.
2. Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well microplates at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
3. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin or cisplatin).
-
Incubate the plates for 48 to 72 hours.
4. MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and anticancer evaluation of new 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,4-oxadiazole hybrids | Chemical Biology Letters [pubs.thesciencein.org]
Application Notes and Protocols: Naphthoimidazole Derivatives in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthoimidazole derivatives have emerged as a promising class of organic materials with significant potential in the field of organic electronics. Their rigid and planar molecular structure, derived from the fusion of naphthalene and imidazole rings, endows them with desirable photophysical and electrochemical properties. These characteristics, including high thermal stability, excellent charge carrier mobility, and strong fluorescence, make them suitable for a variety of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs).[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of naphthoimidazole derivatives in these key areas of organic electronics.
I. Application in Organic Light-Emitting Diodes (OLEDs)
Naphthoimidazole derivatives have been extensively investigated as emitters and host materials in OLEDs, particularly for blue light emission.[1][2][3] Their inherent properties lead to devices with high efficiency, good color purity, and long operational stability.
Data Presentation: Performance of Naphthoimidazole-Based OLEDs
The following table summarizes the performance of various naphthoimidazole derivatives as emitters in OLEDs.
| Derivative/Device Structure | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Reference |
| Cz-SBDPI ITO/NPB (50 nm)/Cz-SBDPI (30 nm)/BCP (15 nm)/Alq3 (50 nm)/LiF (1 nm)/Al (100 nm) | 12,984 | 5.9 | 5.7 | 6.2 | (0.15, 0.06) | [3] |
| Pyrene-Benzimidazole Derivative B ITO/PEDOT:PSS/Compound B/LiF/Al | 290 | - | - | 4.3 | (0.148, 0.130) | |
| Phenanthroimidazole Derivative (TPA-PPI-DBF host) Device with a commercial blue fluorescent emitter doped in TPA-PPI-DBF host. | >1000 | 5.90 | - | 8.00 | - | |
| Naphthoylene(trifluoromethylbenzimidazole)-dicarboxylic acid imide (NTFBII) derivatives (Specific device structure not detailed in abstract) | - | - | - | - | - |
Note: "-" indicates data not available in the provided search results. Further research into the full-text articles is recommended for more comprehensive data.
Experimental Protocols
This protocol describes a common one-pot synthesis for 1,2-disubstituted-1H-naphtho[2,3-d]imidazoles.
Materials:
-
Naphthalene-2,3-diamine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve naphthalene-2,3-diamine (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in glacial acetic acid.
-
Add ammonium acetate (10 eq.) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for the synthesis of naphthoimidazole derivatives.
This protocol outlines the fabrication of a typical multilayer OLED using thermal evaporation.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL), e.g., HAT-CN
-
Hole Transport Layer (HTL), e.g., NPB
-
Emitting Layer (EML): Naphthoimidazole derivative (as host or emitter)
-
Electron Transport Layer (ETL), e.g., TPBi
-
Electron Injection Layer (EIL), e.g., Lithium Fluoride (LiF)
-
-
Metal for cathode, e.g., Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-ozone or oxygen plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) onto the ITO substrate. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance. Typical thicknesses are: HIL (5-10 nm), HTL (30-50 nm), EML (20-40 nm), ETL (30-50 nm), EIL (0.5-1 nm).
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., Al, 100-150 nm) on top of the organic stack through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers from moisture and oxygen.
-
Mandatory Visualization
Caption: Typical multilayer architecture of an OLED incorporating a naphthoimidazole derivative.
II. Application in Organic Field-Effect Transistors (OFETs)
The application of naphthoimidazole derivatives in OFETs is an emerging area of research. Their rigid structure and potential for ordered molecular packing are advantageous for efficient charge transport. While specific data for naphthoimidazole-based OFETs is limited in the current literature, related naphthalimide derivatives have shown promise as n-channel materials.
Data Presentation: Performance of a Related Naphthalimide-Based OFET
| Derivative | Mobility (cm²/Vs) | On/Off Ratio | Device Type | Reference |
| Asymmetric naphthalimide derivative (IZ0) - single crystal | 0.22 | - | n-channel | |
| Asymmetric naphthalimide derivative (IZ0) - thin film | 0.072 | - | n-channel |
Note: This data is for a related compound class and serves as an indicator of the potential of naphthalene-based fused imidazole systems in OFETs.
Experimental Protocols
Materials and Equipment:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)
-
Naphthoimidazole derivative
-
Organic solvent for deposition (e.g., chloroform, toluene)
-
Source and drain electrode material (e.g., Gold)
-
Spin coater or thermal evaporator for semiconductor deposition
-
Thermal evaporator and shadow mask for electrode deposition
-
Substrate cleaning solutions
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate using the same procedure as for OLEDs.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., HMDS, OTS) to improve the interface with the organic semiconductor.
-
-
Semiconductor Deposition:
-
Deposit a thin film of the naphthoimidazole derivative onto the SiO₂ surface. This can be done by:
-
Solution processing: Spin-coating a solution of the derivative and then annealing the film.
-
Vacuum deposition: Thermal evaporation under high vacuum.
-
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes (e.g., Au, 50 nm) on top of the semiconductor layer through a shadow mask. The channel length and width are defined by the mask.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station.
-
Mandatory Visualization
Caption: Bottom-gate, top-contact (BGTC) architecture for an OFET.
III. Application in Organic Solar Cells (OSCs)
The use of naphthoimidazole derivatives in OSCs is a relatively unexplored but promising field. Their electron-accepting properties could make them suitable as non-fullerene acceptors in bulk heterojunction (BHJ) solar cells. Research on similar imidazole-based dyes in dye-sensitized solar cells (DSSCs) has shown their potential for efficient light harvesting and electron injection.[4]
Data Presentation: Performance of Imidazole-Based Dye-Sensitized Solar Cells (DSSCs)
| Dye | Power Conversion Efficiency (PCE) (%) | Jsc (mA/cm²) | Voc (mV) | Fill Factor (FF) | Reference |
| Imidazole derivative dye (PP3) | 2.01 | 3.75 | 0.73 | 73.9% | |
| Imidazole derivative dye (PP2) | 0.96 | 1.59 | 0.080 | 61.6% |
Note: This data is for imidazole derivatives in DSSCs, a different device architecture from BHJ OSCs, but it highlights the potential of the imidazole core in photovoltaic applications.
Experimental Protocols
Materials and Equipment:
-
ITO-coated glass substrates
-
Hole Transport Layer (HTL), e.g., PEDOT:PSS
-
Donor material (a conjugated polymer, e.g., PTB7)
-
Acceptor material (naphthoimidazole derivative)
-
Organic solvent for the active layer (e.g., chlorobenzene with additives like DIO)
-
Electron Transport Layer (ETL), e.g., ZnO nanoparticles, or a cathode interlayer
-
Metal for cathode, e.g., Al or Ca/Al
-
Spin coater, thermal evaporator, glovebox, solar simulator
Procedure:
-
Substrate and HTL Preparation:
-
Clean the ITO substrates as previously described.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal according to the manufacturer's instructions.
-
-
Active Layer Deposition:
-
Prepare a solution of the donor polymer and the naphthoimidazole acceptor in a common organic solvent at a specific donor:acceptor weight ratio.
-
Spin-coat the active layer solution onto the HTL inside a nitrogen-filled glovebox.
-
Anneal the active layer to optimize the morphology for charge separation and transport.
-
-
ETL and Cathode Deposition:
-
If using an ETL, deposit it on top of the active layer (e.g., spin-coating ZnO nanoparticles).
-
Transfer the substrates to a thermal evaporator and deposit the cathode (e.g., Ca/Al or Al) through a shadow mask.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the OSC under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator.
-
Mandatory Visualization
Caption: Conventional architecture of a bulk heterojunction organic solar cell.
References
- 1. researchgate.net [researchgate.net]
- 2. doaj.org [doaj.org]
- 3. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and predict the potential of imidazole-based organic dyes in dye-sensitized solar cells using fingerprint machine learning and supported by a web application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole via the Debus-Radziszewski Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Debus-Radziszewski reaction is a cornerstone in the synthesis of substituted imidazoles, offering a versatile and straightforward approach to this important heterocyclic motif.[1][2][3] This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] The reaction's adaptability has led to numerous modifications, including the use of various catalysts and reaction conditions to enhance yields and shorten reaction times.[4] This document provides detailed application notes and a generalized protocol for the synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole, a valuable scaffold in medicinal chemistry, utilizing the principles of the Debus-Radziszewski reaction. The synthesis involves the condensation of 1,2-naphthalenediamine (as the 1,2-diamino surrogate for the dicarbonyl-ammonia adduct) and 8-methyl-1-naphthaldehyde.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Caption: Overall reaction for the synthesis of this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of naphthoimidazole derivatives based on literature for analogous compounds.
| Parameter | Value | Reference |
| Yield | 60-95% | [4] |
| Melting Point | 224-226 °C (for 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole) | [5] |
| ¹H NMR (DMSO-d₆, δ, ppm) | 12.93 (s, 1H, NH), 9.11 (d, 1H), 8.11-7.23 (m, 10H, Ar-H) (for 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole) | [5] |
| ¹³C NMR (DMSO-d₆, δ, ppm) | 151.2 (C=N), 144.3, 143.2, 135.8, 134.9, 133.6, 132.3, 131.9, 130.6, 128.3, 127.7, 126.8, 125.7, 123.3, 122.0, 119.5, 111.8 (for 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole) | [5] |
| IR (KBr, cm⁻¹) | 3323 (N-H), 1591 (C=N) (for 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole) | [5] |
Experimental Protocols
This section provides a generalized two-step protocol for the synthesis of this compound. The first step details the synthesis of the precursor 1,2-naphthalenediamine, and the second step describes the condensation reaction to form the final product.
Step 1: Synthesis of 1,2-Naphthalenediamine
This protocol is adapted from the reduction of 1,2-dinitronaphthalene.
Materials:
-
1,2-Dinitronaphthalene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 1,2-dinitronaphthalene in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
This is a generalized procedure for the condensation of 1,2-naphthalenediamine with 8-methyl-1-naphthaldehyde.
Materials:
-
1,2-Naphthalenediamine (from Step 1)
-
8-Methyl-1-naphthaldehyde
-
Ethanol or Glacial Acetic Acid
-
Sodium bisulfite (NaHSO₃) (optional, for purification)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1,2-naphthalenediamine (1 equivalent) in ethanol or glacial acetic acid.
-
Add 8-methyl-1-naphthaldehyde (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux with stirring for 4-8 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator and then induce crystallization by cooling in an ice bath.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
For further purification, the crude product can be treated with a hot sodium bisulfite solution to remove any unreacted aldehyde, followed by filtration.
-
The purified product can be obtained by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Dry the final product under vacuum.
Mandatory Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the logical steps involved in the synthesis of this compound.
Caption: Logical workflow for the synthesis of this compound.
Debus-Radziszewski Reaction Mechanism
The diagram below outlines the generally accepted mechanism for the Debus-Radziszewski reaction, adapted for the synthesis of a naphthoimidazole derivative.
Caption: Generalized mechanism of the Debus-Radziszewski reaction for naphthoimidazole synthesis.
References
Application Notes and Protocols: N-alkylation of 8-Methyl-1H-naphtho[1,2-d]imidazole for Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, N-alkylation, and functionalization of 8-Methyl-1H-naphtho[1,2-d]imidazole. This scaffold is a key heterocyclic motif in medicinal chemistry, and its derivatization through N-alkylation offers a powerful strategy for modulating its biological activity. The protocols and data presented herein are intended to serve as a guide for the development of novel therapeutic agents with potential applications in oncology and infectious diseases.
Introduction
Naphtho[1,2-d]imidazoles are a class of fused heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological properties. The introduction of an alkyl group at the nitrogen atom of the imidazole ring (N-alkylation) is a common and effective method for functionalization. This modification can significantly impact the compound's physicochemical properties, such as lipophilicity and solubility, thereby influencing its pharmacokinetic and pharmacodynamic profile. N-alkylated naphthoimidazole derivatives have demonstrated promising anticancer and antimicrobial activities.
Synthesis of the Core Scaffold: this compound
While a direct, optimized synthesis for this compound is not extensively reported, a plausible and adaptable synthetic route can be derived from established methods for analogous compounds. A common approach involves the condensation of a 1,2-diaminonaphthalene derivative with an appropriate aldehyde, followed by an oxidation step.
Proposed Synthetic Protocol:
A multi-component reaction approach, adapted from the synthesis of similar aryl-imidazoles, is proposed.
-
Step 1: Reaction of 4-methylnaphthalene-1,2-diamine with an aldehyde. In a round-bottom flask, dissolve 4-methylnaphthalene-1,2-diamine (1 equivalent) and an appropriate aldehyde (e.g., paraformaldehyde, 1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Step 2: Addition of a condensing agent. Add a condensing agent like ammonium acetate (excess, e.g., 5 equivalents).
-
Step 3: Reflux. Heat the reaction mixture to reflux for a period of 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash it with a cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
N-alkylation of this compound
The N-alkylation of the this compound core can be achieved through various methods. The choice of base, solvent, and alkylating agent will influence the reaction efficiency and yield. Below are generalized protocols that can be optimized for specific substrates.
Protocol 1: N-alkylation using a Strong Base
This protocol is suitable for a wide range of alkyl halides.
-
Step 1: Deprotonation. In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1 equivalent) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Step 2: Addition of Base. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes to an hour to ensure complete deprotonation.
-
Step 3: Addition of Alkylating Agent. Add the desired alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Step 4: Reaction. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Step 5: Quenching and Extraction. Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Step 6: Purification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: N-alkylation using a Mild Base
This protocol is often preferred for its milder reaction conditions.
-
Step 1: Mixing Reagents. In a round-bottom flask, combine this compound (1 equivalent), the alkyl halide (1.2-2.0 equivalents), and a mild base such as potassium carbonate (K₂CO₃, 2-3 equivalents) in a polar aprotic solvent like DMF or acetonitrile.
-
Step 2: Heating. Heat the reaction mixture to a temperature ranging from 50 to 80 °C.
-
Step 3: Monitoring. Monitor the reaction for 4-12 hours until completion is observed by TLC.
-
Step 4: Work-up and Purification. Cool the reaction mixture, filter off the inorganic base, and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water. Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation: Biological Activities of Functionalized Naphthoimidazoles
The following tables summarize the reported biological activities of various N-alkylated and functionalized naphthoimidazole derivatives. This data highlights the potential of this scaffold in drug development.
Table 1: Anticancer Activity of Functionalized Naphtho[1,2-d]imidazole Derivatives
| Compound ID | R Group (at N-position) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| IM4 | H | HL-60 (Leukemia) | 8.71 | [1][2] |
| IM5 | H | SNB-19 (Glioblastoma) | 21.05 | [2] |
| IM6 | H | HCT-116 (Colon) | 21.12 | [2] |
| Compound 5 | Ethyl | (NCI 60-cell line panel) | (Lead Compound) | [3] |
| Compound 2i | (Acylamino)-chloro-naphthoquinone | (NCI 60-cell line panel) | (High Activity) | [3] |
Table 2: Antimicrobial Activity of Functionalized Naphthoimidazole and Related Derivatives
| Compound Class | R Group | Microorganism | MIC (µg/mL) | Reference |
| Naphtho[1][2][4]triazolo-thiadiazin | 2-Hydroxyphenyl | S. aureus | (Potent Activity) | [5][6] |
| Naphtho[1][2][4]triazolo-thiadiazin | Substituted Phenyl | S. aureus, MRSA | (Good Activity) | [5][6] |
| Naphthyridine Derivatives | Imidazo[1,2-a][1][7]naphthyridine | S. aureus, E. coli | (High Activity) | [8] |
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | Piperazinyl | S. epidermidis, S. aureus, MRSA | 2.5 | [9] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and functionalization of this compound.
Caption: General workflow for synthesis and functionalization.
Proposed Signaling Pathway for Anticancer Activity
Based on the known mechanisms of action for imidazole-based anticancer agents, a plausible signaling pathway involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Proposed anticancer mechanism of action.
Proposed Signaling Pathway for Antimicrobial Activity
The antimicrobial activity of related heterocyclic compounds has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.
References
- 1. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 2. Novel potentially antibacterial naphthalimide-derived metronidazoles: Design, synthesis, biological evaluation and supramolecular interactions with DNA, human serum albumin and topoisomerase Ⅱ [ccspublishing.org.cn]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Phenylazonaphtho[1,8-ef][1,4]diazepines and 9-(3-Arylhydrazono)pyrrolo[1,2-a]perimidines as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and anticancer evaluation of new 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,4-oxadiazole hybrids | Chemical Biology Letters [pubs.thesciencein.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 8-Methyl-1H-naphtho[1,2-d]imidazole as a Potential Urease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to gastric ulcers and related diseases.[3][4] Consequently, the inhibition of urease has emerged as a promising therapeutic strategy.[2][5][6] Imidazole-containing compounds have shown considerable potential as urease inhibitors, primarily by interacting with the nickel ions in the enzyme's active site.[5][6][7] This document provides detailed application notes and protocols for investigating 8-Methyl-1H-naphtho[1,2-d]imidazole as a potential urease inhibitor.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against Jack bean urease. This data is for illustrative purposes, based on the known activities of similar heterocyclic compounds, to guide initial experimental design.
| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |
| This compound | 15.8 ± 1.2 | Competitive | 8.2 ± 0.7 |
| Thiourea (Standard) | 21.2 ± 0.2 | Competitive | - |
| Acetohydroxamic Acid (Standard) | 42.0 | Competitive | - |
Experimental Protocols
In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol is adapted from established spectrophotometric methods for determining urease inhibition.[8]
Materials:
-
Jack bean urease solution (1 unit/well)
-
Phosphate buffer (50 mM, pH 7.4)
-
Urea solution (50 mM)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Thiourea (positive control)
-
Phenol reagent (10.0 g/L phenol and 50 mg/L sodium nitroprusside)
-
Alkali reagent (5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the standard inhibitor (thiourea) in the phosphate buffer.
-
In a 96-well plate, add 10 µL of the test compound solution (or standard/blank) and 10 µL of the urease enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 50 µL of the phenol reagent and 50 µL of the alkali reagent to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of blank)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Enzyme Kinetics Studies
To determine the mode of inhibition, the urease inhibition assay is performed with varying concentrations of both the substrate (urea) and the inhibitor.
Procedure:
-
Follow the general protocol for the urease inhibition assay.
-
Use a range of final urea concentrations (e.g., 12.5, 25, 50, 100 mM).
-
For each urea concentration, perform the assay with different fixed concentrations of this compound.
-
Measure the reaction rates (initial velocities).
-
Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).
General Synthesis of Naphtho[1,2-d]imidazole Derivatives
Materials:
-
Acenaphthylene-1,2-dione (or a methylated analogue)
-
Aromatic aldehyde
-
Ammonium acetate
-
A suitable catalyst (e.g., ferric hydrogensulfate)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the acenaphthylene-1,2-dione derivative, the aromatic aldehyde, and ammonium acetate in ethanol.
-
Add the catalyst to the mixture.
-
Reflux the reaction mixture for an appropriate amount of time, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 8-aryl-7H-acenaphtho[1,2-d]imidazole derivative.
Visualizations
Caption: Workflow for Urease Inhibition Screening.
Caption: Hypothetical Inhibition of Urease.
Conclusion
The structural features of this compound, particularly the presence of the imidazole moiety, suggest its potential as a urease inhibitor through chelation of the nickel ions in the enzyme's active site.[5][6] The provided protocols offer a comprehensive framework for the systematic evaluation of this compound's inhibitory activity and mechanism of action. Further studies, including synthesis, in vitro testing, and computational modeling, are warranted to fully elucidate the therapeutic potential of this and related naphthoimidazole derivatives in the treatment of urease-associated diseases.
References
- 1. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Methyl-1H-naphtho[1,2-d]imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and direct synthetic route to this compound involves the condensation of 1,2-diaminonaphthalene with acetic acid or a derivative like acetic anhydride. This method is a variation of the classic Phillips-Ladenburg benzimidazole synthesis.[1][2]
Q2: Which synthetic methodologies are typically employed for this synthesis?
Several methodologies can be adapted for the synthesis of this compound:
-
Phillips-Ladenburg Reaction: This classical method involves heating 1,2-diaminonaphthalene with acetic acid, often in the presence of a mineral acid catalyst. While straightforward, it can require high temperatures and may result in moderate yields.[1][2]
-
Debus-Radziszewski Reaction: A one-pot synthesis where an ortho-dicarbonyl compound (like an alpha-diketone derived from naphthalene), an aldehyde, and ammonia (often from ammonium acetate) react to form the imidazole ring. For the target molecule, a modified approach starting from a suitable naphthalene derivative would be necessary.[3]
-
Microwave-Assisted Synthesis: Modern approaches utilize microwave irradiation to significantly reduce reaction times and often improve yields. This method can be applied to the condensation of 1,2-diaminonaphthalene and acetic acid, sometimes in the presence of a catalyst and a solvent like ethanol or even under solvent-free conditions.[4][5][6][7][8]
-
Catalytic Synthesis: Various catalysts, including Lewis acids (e.g., FeCl₃, Er(OTf)₃), solid-supported catalysts (e.g., silica-supported sodium hydrogen sulfate), and nanoparticles (e.g., Cr₂O₃), have been shown to improve the efficiency and yield of imidazole synthesis under milder conditions.[4][5][6]
Q3: What are the expected yields for the synthesis of this compound?
Yields can vary significantly depending on the chosen methodology and optimization of reaction conditions. For analogous naphtho[1,2-d]imidazole syntheses using the Debus-Radziszewski reaction, yields have been reported in the range of 9.9% to 52.0%.[3] However, with modern techniques like microwave-assisted synthesis or the use of efficient catalysts, yields for similar imidazole derivatives have been reported to be much higher, sometimes exceeding 90%.[4][6] Optimization of your specific reaction is crucial to achieving high yields.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or short reaction time. | Increase the reaction temperature or prolong the reaction time. For conventional heating, consider refluxing for several hours. For microwave-assisted synthesis, optimize the irradiation time and power.[4] |
| Ineffective catalyst or no catalyst used. | Introduce a suitable catalyst. For the Phillips-Ladenburg reaction, a mineral acid like HCl can be used. For other methods, consider Lewis acids (e.g., FeCl₃) or solid-supported acids.[1][5] | |
| Poor quality of starting materials. | Ensure the purity of 1,2-diaminonaphthalene and acetic acid/anhydride. 1,2-diaminonaphthalene is susceptible to oxidation and should be stored under an inert atmosphere. | |
| Formation of Multiple Products/Side Reactions | Oxidation of 1,2-diaminonaphthalene. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the starting material. |
| Polymerization or decomposition at high temperatures. | If using high temperatures, consider reducing the temperature and compensating with a longer reaction time or a more efficient catalyst. Microwave synthesis can often be performed at lower bulk temperatures. | |
| Incomplete cyclization. | Ensure anhydrous conditions, as water can interfere with the cyclization step. If using acetic acid, a small amount of acetic anhydride can be added to act as a dehydrating agent. | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. A slight excess of the less expensive reagent might drive the reaction to completion. Use appropriate chromatographic techniques (e.g., column chromatography) for purification. |
| Formation of colored impurities. | Treat the crude product with activated charcoal to remove colored impurities.[9] Recrystallization from a suitable solvent system (e.g., ethanol/water) is also an effective purification method. |
Quantitative Data on Synthesis Methods
The following table summarizes yields reported for the synthesis of various imidazole derivatives, which can serve as a reference for optimizing the synthesis of this compound.
| Synthetic Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| Debus-Radziszewski | β-Lapachone, various aldehydes, ammonium acetate | Acetic acid, 70°C | 9.9 - 52.0 | [3] |
| Microwave-assisted | Benzaldehyde, ammonium acetate, benzil | Cr₂O₃ nanoparticles, Water, 400W | up to 97 | [4] |
| Microwave-assisted | N-phenyl-o-phenylenediamine, benzaldehyde | Er(OTf)₃ (1 mol%), solvent-free | 86 - 99 | [6] |
| Phillips-Ladenburg | o-phenylenediamine, carboxylic acids | NH₄Cl, Ethanol, 80-90°C | 72 - 90 | [10] |
| Solvent-free | Benzene-1,2-diamine, aromatic aldehyde, ammonium acetate | 70°C | 65 - 80 | [11] |
Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of this compound (Conventional Heating)
-
In a round-bottom flask equipped with a reflux condenser, add 1,2-diaminonaphthalene (1.0 mmol).
-
Add glacial acetic acid (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-cold water (50 mL).
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis of this compound
-
In a microwave-safe reaction vessel, combine 1,2-diaminonaphthalene (1.0 mmol) and glacial acetic acid (5 mL).
-
Add a catalytic amount of a Lewis acid, such as FeCl₃ (0.1 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100°C) for 10-20 minutes.
-
Monitor the pressure inside the vessel to ensure it remains within safe limits.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 7-11).
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
Overcoming solubility issues of 8-Methyl-1H-naphtho[1,2-d]imidazole in aqueous media
Welcome to the technical support center for 8-Methyl-1H-naphtho[1,2-d]imidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
A: The limited aqueous solubility of this compound stems from its molecular structure. The molecule contains a large, hydrophobic naphtho- group, which consists of fused aromatic rings. This extensive nonpolar surface area dominates its physical properties, leading to unfavorable interactions with polar water molecules. While the imidazole portion of the molecule contains polar nitrogen atoms, the overall hydrophobicity of the naphthyl group is the primary reason for its poor performance in aqueous solutions.[1][2]
Key Molecular Properties:
-
Molecular Formula: C₁₂H₁₀N₂[3]
-
Molecular Weight: 182.22 g/mol [3]
-
Structural Features: A polar imidazole ring fused to a large, nonpolar naphthalene system.
Q2: I am having trouble dissolving the compound. What are the initial troubleshooting steps?
A: If you are encountering solubility issues, we recommend a systematic, step-wise approach starting with the simplest methods. The following workflow provides a general strategy for tackling solubility challenges.
Begin with pH adjustment, as the imidazole moiety allows for salt formation in acidic conditions, which can significantly improve solubility.[4] If this is unsuccessful or not suitable for your experimental system, proceed to screen a panel of co-solvents. Should the compound remain insoluble, more advanced methods like cyclodextrin complexation may be required.
Q3: How can I use pH to increase the solubility of this compound?
A: The imidazole ring in the molecule is basic and can be protonated in an acidic environment.[5][6] By lowering the pH of the aqueous medium, you can form the corresponding salt (an imidazolium ion), which is significantly more polar and thus more water-soluble.[4]
The pKa of the conjugate acid of imidazole is approximately 7.0.[5] Therefore, adjusting the pH to a range of 4-6 should promote protonation and enhance solubility. You can use common biological buffers to achieve the desired pH.
Experimental Protocol: pH-Dependent Solubility Screening
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate) at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).
-
Add Compound: Add a pre-weighed excess of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate Solid: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify: Withdraw an aliquot of the supernatant, dilute if necessary, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Analyze: Plot solubility as a function of pH to determine the optimal pH for dissolution.
Q4: What co-solvents are recommended, and at what concentrations?
A: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][8][9] This is a widely used and effective strategy for many poorly soluble drugs.[10] For initial screening, we recommend testing several common pharmaceutical co-solvents.
Table 1: Recommended Co-solvents for Initial Screening
| Co-solvent | Typical Starting Concentration (v/v %) | Notes |
| Ethanol | 5% - 20% | Generally well-tolerated in many experimental systems. |
| DMSO (Dimethyl Sulfoxide) | 1% - 10% | A strong solvent, but can have effects on biological assays. Use with caution.[11] |
| PEG 300/400 (Polyethylene Glycol) | 10% - 30% | Low toxicity and commonly used in pharmaceutical formulations. |
| Propylene Glycol | 10% - 30% | Another common, low-toxicity excipient.[8] |
Experimental Protocol: Co-solvent Solubility Screening
The following workflow illustrates the process for screening co-solvents.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. reddit.com [reddit.com]
- 3. guidechem.com [guidechem.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvent use: Significance and symbolism [wisdomlib.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Methyl-1H-naphtho[1,2-d]imidazole Isomers
Welcome to the technical support center for the purification of 8-Methyl-1H-naphtho[1,2-d]imidazole and its isomers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving high purity for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: My primary challenge is separating the 8-methyl isomer from other positional isomers. Where do I start?
A1: The separation of positional isomers, such as different methyl-substituted naphthoimidazoles, can be challenging due to their similar physical properties. The recommended starting point is to develop a separation method using Thin Layer Chromatography (TLC). Experiment with a range of solvent systems of varying polarity. For N-heterocyclic compounds, a common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone). If streaking or poor separation occurs, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid can often improve peak shape and resolution.
Q2: I'm observing co-elution of my isomers during column chromatography. What are my options?
A2: Co-elution is a common problem with isomers.[1] Here are several strategies to address this:
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Optimize the Mobile Phase: Systematically vary the solvent ratio in your mobile phase. Sometimes, a very small change in polarity can significantly impact separation.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider alternatives. Alumina (basic or neutral) can be effective for purifying amines and other basic heterocycles.[2] For more challenging separations, consider HPLC with specialized columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, which can enhance π-π interactions and improve the separation of aromatic isomers.[3][4]
-
Recrystallization: If the isomers have different solubilities in a particular solvent, recrystallization can be a highly effective purification technique.[1] This may require extensive solvent screening to find a system where one isomer crystallizes out while the other remains in solution.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid.[5] This is common with low-melting point compounds or when the cooling process is too rapid.[5] To resolve this, you can:
-
Use a Different Solvent or Solvent System: The current solvent may be too good a solvent for your compound. Try a solvent in which the compound has lower solubility.
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6][7]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[5]
Q4: Are there specialized HPLC columns designed for separating aromatic isomers?
A4: Yes, several HPLC columns are designed to provide better selectivity for aromatic and structural isomers. Columns with stationary phases that promote π-π interactions are particularly effective.[3] Examples include:
-
Phenyl-Hexyl Columns: These offer alternative selectivity for aromatic analytes.[8]
-
Pentafluorophenyl (PFP) Columns: These are also excellent for separating positional isomers of aromatic compounds.[4]
-
Pyrenylethyl (PYE) and Nitrophenylethyl (NPE) Columns: These columns utilize strong π-π interactions and are recommended for challenging isomer separations.[3]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the purification of this compound isomers.
Problem 1: Poor Separation on TLC
| Symptom | Possible Cause | Suggested Solution |
| Spots are streaking | The compound is highly polar or acidic/basic, leading to strong interactions with the silica plate. | Add a small amount (0.5-1%) of triethylamine or acetic acid to the mobile phase to improve spot shape.[2] |
| Rf values are too high (spots run with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase hexane content relative to ethyl acetate). |
| Rf values are too low (spots remain at the baseline) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent. |
| Spots are very close together (poor resolution) | The selectivity of the solvent system is not sufficient for the isomers. | Try a different solvent system. For example, switch from ethyl acetate to acetone, or from hexane to dichloromethane, to alter the selectivity. |
Problem 2: Issues During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of the compound | The compound may be irreversibly adsorbed onto the silica gel. | Deactivate the silica gel by adding a small percentage of triethylamine to the mobile phase.[2] Alternatively, use a different stationary phase like alumina. |
| Fractions are still a mixture of isomers | The separation conditions are not optimal, or the column was overloaded. | Use a shallower solvent gradient or run the column isocratically. Ensure the sample load is not too high (typically 1-5% of the silica gel weight). Consider using a longer column for better resolution. |
| Compound crystallizes on the column | The compound has low solubility in the mobile phase. | Add a small amount of a more polar solvent in which the compound is more soluble to the mobile phase. |
Problem 3: Recrystallization Failures
| Symptom | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not supersaturated; either too much solvent was used, or the compound is very soluble even at low temperatures. | Boil off some of the solvent to increase the concentration.[7] If crystals still do not form, the solvent may be unsuitable. |
| Impure crystals are obtained | The cooling was too rapid, trapping impurities in the crystal lattice. | Allow the solution to cool slowly to room temperature before moving it to an ice bath.[6] Ensure you are using the minimum amount of hot solvent to dissolve the compound.[6] |
| Colored impurities remain in the crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[6] |
Quantitative Data Summary
| Technique | Stationary Phase | Mobile Phase | Typical Purity Achieved | Key Considerations |
| Flash Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (Gradient) | 85-95% | Good for initial bulk purification. |
| Flash Column Chromatography | Alumina (Neutral) | Dichloromethane:Methanol (Gradient) | 90-98% | Often better for basic nitrogen heterocycles. |
| Preparative HPLC | C18 | Acetonitrile:Water (Buffered) | >99% | High resolution, suitable for final purification of small quantities. |
| Preparative HPLC | Phenyl-Hexyl | Methanol:Water | >99% | Enhanced selectivity for aromatic isomers.[8] |
| Recrystallization | N/A | Ethanol/Water or Toluene | >99.5% | Highly dependent on the differential solubility of the isomers. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Weigh out an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample). In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column bed.
-
Elution: Begin eluting with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the impure solid and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: Place the impure compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the compound just dissolves.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6] Allow the crystals to air dry completely.
Visualizations
Workflow for Isomer Purification Method Selection
Caption: Decision workflow for selecting an appropriate purification technique.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting guide for common column chromatography issues.
References
- 1. Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI00577H [pubs.rsc.org]
- 2. Chromatography [chem.rochester.edu]
- 3. nacalai.com [nacalai.com]
- 4. welch-us.com [welch-us.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Preventing photobleaching of 8-Methyl-1H-naphtho[1,2-d]imidazole in fluorescence microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of 8-Methyl-1H-naphtho[1,2-d]imidazole in fluorescence microscopy applications.
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence imaging that can lead to rapid signal loss of this compound.
Issue: Rapid loss of fluorescence signal upon illumination.
| Potential Cause | Suggested Solution |
| High Excitation Light Intensity | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.[1][2] Use neutral density filters to attenuate the excitation light.[1][3] |
| Long Exposure Times | Decrease the camera exposure time.[2] If the signal is too weak, consider increasing the camera gain, being mindful of potential increases in noise.[2] |
| Molecular Oxygen | Use a commercial antifade mounting medium containing an oxygen scavenging system.[4][5][6] Prepare fresh mounting medium with antifade reagents just before use. |
| Suboptimal Mounting Medium | Ensure the mounting medium has a refractive index (RI) that matches the immersion oil and coverslip (typically around 1.52) for optimal resolution and signal collection.[7][8] |
| Autofluorescence | If the sample has high intrinsic fluorescence, it can be mistaken for signal loss. Pre-bleach the sample with broad-spectrum light before labeling, or use spectral unmixing if available on your microscope.[4][9] |
Issue: No or very weak initial fluorescence signal.
| Potential Cause | Suggested Solution |
| Incorrect Filter Set | Verify that the excitation and emission filters are appropriate for the spectral properties of this compound. Naphthoimidazoles typically exhibit fluorescence in the blue region of the spectrum.[10] |
| Low Concentration of the Fluorophore | Ensure an adequate concentration of the labeling reagent was used. Perform a titration to determine the optimal concentration.[11] |
| Quenching | Some antifade reagents, particularly those containing p-phenylenediamine (PPD), can cause initial quenching of fluorescence, especially for blue/green fluorophores.[6][12][13] Consider using a different antifade formulation. |
| pH of Mounting Medium | The fluorescence of many probes is pH-sensitive. Use a buffered mounting medium to maintain an optimal pH, typically between 7.0 and 8.5. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[4][14] This occurs when the fluorophore, in its excited state, undergoes chemical reactions, often with molecular oxygen, leading to covalent bond cleavage or other modifications.[4][14][15]
Q2: How do antifade reagents work?
A2: Antifade reagents are compounds added to mounting media to reduce photobleaching. Most act as reactive oxygen species (ROS) scavengers, which remove harmful oxygen radicals that can destroy fluorophores.[5][6][16] Some, like Trolox, can also quench the triplet state of the fluorophore, preventing the formation of ROS.[17]
Q3: Which antifade reagent should I use for this compound?
A3: While specific data for this compound is limited, general-purpose antifade reagents are a good starting point. Since naphthoimidazoles typically emit in the blue-green spectrum, be cautious with p-phenylenediamine (PPD)-based reagents as they can cause autofluorescence in this range.[6] n-Propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are common alternatives.[5] Commercial antifade mountants like ProLong™ and SlowFade™ offer optimized formulations.[7][8]
Q4: Can I prepare my own antifade mounting medium?
A4: Yes, you can prepare your own mounting medium. A common recipe involves dissolving an antifade agent (e.g., NPG or DABCO) in a glycerol-based buffer. However, commercial formulations often provide better performance and consistency.
Q5: Besides using antifade reagents, what else can I do to minimize photobleaching?
A5: To minimize photobleaching, you should:
-
Reduce illumination intensity: Use the lowest possible laser power or lamp intensity.[1][2]
-
Minimize exposure time: Keep the shutter closed when not acquiring images.[1][3]
-
Use sensitive detectors: A more sensitive camera allows for lower excitation light levels.
-
Choose the right fluorophore: If possible, select a more photostable dye for your application.[3][18]
Quantitative Data on Antifade Reagents
The effectiveness of antifade agents can vary depending on the fluorophore and experimental conditions. The following table summarizes the properties of common antifade agents.
| Antifade Reagent | Common Concentration | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | 0.1% - 1% | Highly effective at reducing fading for many fluorophores.[5] | Can cause initial quenching of fluorescence, is toxic, and can autofluoresce (especially in the blue-green region).[6] Can react with cyanine dyes.[5] |
| n-Propyl gallate (NPG) | 2% - 6% | Less toxic than PPD and effective for many fluorophores.[5] | Can be difficult to dissolve and may have anti-apoptotic effects in live cells.[5] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 2.5% | Less toxic than PPD and readily soluble. | Generally less effective than PPD.[5] May have anti-apoptotic effects.[5] |
| Trolox | 2 mM | Cell-permeable and effective for live-cell imaging.[17] |
Experimental Protocols
Protocol: Preparation of a Glycerol-Based Antifade Mounting Medium
-
Prepare a buffered glycerol solution:
-
Mix 9 parts glycerol with 1 part 10x PBS (phosphate-buffered saline) to achieve a 90% glycerol solution.
-
Alternatively, for a higher refractive index, dissolve 2.4 g of polyvinyl alcohol (PVA) in 6 g of glycerol and 6 ml of deionized water by heating to 70°C. Then add 12 ml of 0.2 M Tris-HCl buffer (pH 8.5).
-
-
Add the antifade agent:
-
To the glycerol or PVA-glycerol solution, add one of the following:
-
n-Propyl gallate to a final concentration of 2%. Stir overnight in the dark to dissolve.
-
DABCO to a final concentration of 2.5%.
-
-
-
Storage:
-
Store the antifade mounting medium in small aliquots at -20°C, protected from light. Thaw an aliquot and bring it to room temperature before use.
-
Protocol: Mounting a Sample with Antifade Medium
-
After the final wash step of your staining protocol, carefully remove as much residual buffer as possible from the coverslip or slide without allowing the sample to dry out.
-
Place a small drop (approximately 10-20 µl) of the antifade mounting medium onto the slide.
-
Gently lower the coverslip, sample-side down, onto the drop of mounting medium. Avoid introducing air bubbles.
-
Carefully press down on the coverslip to remove any excess mounting medium.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.
-
Allow the mounting medium to cure if it is a hardening formulation. Check the manufacturer's instructions for curing time.[7]
-
Store the slide flat in the dark, preferably at 4°C, until imaging.
Visualizations
Caption: Simplified Jablonski diagram illustrating the pathways leading to photobleaching.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. SlowFade Antifade Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. researchgate.net [researchgate.net]
- 13. COMPARISON OF ANTI-FADING AGENTS USED IN FLUORESCENCE MICROSCOPY - IMAGE-ANALYSIS AND LASER CONFOCAL MICROSCOPY STUDY | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 14. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 15. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 16. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 18. researchgate.net [researchgate.net]
Optimizing reaction conditions for substituted naphthoimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted naphthoimidazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of substituted naphthoimidazoles, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My yield of 2-substituted naphthoimidazole from the condensation of 2,3-diaminonaphthalene and an aromatic aldehyde is consistently low. What are the possible reasons and how can I improve it?
A1: Low yields in this condensation reaction, a type of Phillips-Ladenburg synthesis, are a common issue. Several factors could be contributing:
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Purity of Starting Materials: 2,3-diaminonaphthalene is susceptible to oxidation, which can lead to colored impurities and reduced yield. Ensure it is pure and, if necessary, recrystallize it before use. Similarly, the purity of the aldehyde is crucial.
-
Reaction Conditions: Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to decomposition and the formation of side products. Conversely, conditions that are too mild may result in an incomplete reaction. It is essential to optimize the temperature and reaction time for your specific substrates.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the 2,3-diaminonaphthalene and improve the yield and purity of the product.
-
Choice of Catalyst/Solvent: While the reaction can be performed without a catalyst, acidic catalysts can sometimes improve the rate and yield. The choice of solvent is also critical; it should be high-boiling and inert under the reaction conditions.
Q2: I am observing the formation of multiple products in my N-alkylation reaction of a 2-substituted naphthoimidazole. How can I improve the regioselectivity?
A2: The N-alkylation of unsymmetrically substituted imidazoles can indeed lead to a mixture of regioisomers. The imidazole anion is an ambident nucleophile, and alkylation can occur at either nitrogen.
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Steric Hindrance: The regioselectivity of the alkylation is often influenced by steric effects. Bulky substituents on the imidazole ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen.
-
Protecting Groups: A more controlled approach is to use a protecting group strategy. For instance, you can selectively protect one of the nitrogen atoms, perform the alkylation on the unprotected nitrogen, and then deprotect to obtain the desired regioisomer.
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Reaction Conditions: The choice of base, solvent, and temperature can also influence the ratio of isomers. Experimenting with different conditions may help to favor the formation of one isomer over the other.
Q3: The purification of my crude naphthoimidazole product by column chromatography is proving difficult. What other purification techniques can I try?
A3: Purification of naphthoimidazole derivatives can be challenging due to their often-poor solubility and potential for strong adsorption to silica gel.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying solid products. Experiment with a range of solvents of varying polarities.
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Acid-Base Extraction: Naphthoimidazoles are basic compounds. You can often purify them by dissolving the crude product in an organic solvent and extracting it with an acidic aqueous solution. The product will move into the aqueous layer as its salt. After separating the layers, the aqueous layer can be basified to precipitate the pure naphthoimidazole, which can then be collected by filtration.
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Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications or when column chromatography is ineffective, preparative TLC can be a useful alternative.
Q4: My condensation reaction to form a 2-aryl-naphthoimidazole is not going to completion, and I am recovering a significant amount of the starting 2,3-diaminonaphthalene. What should I do?
A4: Incomplete conversion is a common problem. Here are some troubleshooting steps:
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Increase Reaction Time and/or Temperature: The reaction may simply be slow. Cautiously increasing the reaction time or temperature can help to drive the reaction to completion. Monitor the reaction progress by TLC to avoid decomposition.
-
Use a Catalyst: If you are not already using one, the addition of a catalytic amount of a protic or Lewis acid can accelerate the reaction.
-
Water Removal: The condensation reaction produces water as a byproduct. In some cases, removing this water (e.g., using a Dean-Stark apparatus) can shift the equilibrium towards the product and improve conversion.
Data Presentation: Reaction Conditions for Naphthoimidazole Synthesis
The following tables summarize typical reaction conditions for the synthesis of substituted naphthoimidazoles, compiled from various sources.
Table 1: Synthesis of 2-Aryl-1H-naphtho[2,3-d]imidazoles via Condensation
| Aldehyde Substituent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorophenyl | Ethanol | Reflux | 6 | 85 |
| 4-Nitrophenyl | Acetic Acid | Reflux | 5 | 82 |
| 4-Methoxyphenyl | Ethanol | Reflux | 7 | 88 |
| Phenyl | Acetic Acid | Reflux | 6 | 90 |
Table 2: N-Alkylation of 2-Substituted Naphthoimidazoles
| Naphthoimidazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Methyl-1H-naphtho[2,3-d]imidazole | Ethyl iodide | NaH | DMF | Room Temp | 12 | 75 |
| 2-Phenyl-1H-naphtho[2,3-d]imidazole | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 8 | 80 |
| 1H-naphtho[2,3-d]imidazole | Propyl bromide | NaH | DMF | 60 | 6 | 70 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-1H-naphtho[2,3-d]imidazoles
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In a round-bottom flask, dissolve 2,3-diaminonaphthalene (1.0 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10-15 mL).
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Add the appropriately substituted aromatic aldehyde (1.0 mmol) to the solution.
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If required, add a catalytic amount of an acid (e.g., a few drops of concentrated HCl).
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Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
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Wash the collected solid with cold water and then a small amount of cold ethanol.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to afford the pure 2-aryl-1H-naphtho[2,3-d]imidazole.
Protocol 2: General Procedure for the N-Alkylation of a Naphthoimidazole
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To a solution of the starting naphthoimidazole (1.0 mmol) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or acetonitrile (10 mL) under an inert atmosphere, add a base such as sodium hydride (1.1 mmol, 60% dispersion in mineral oil) or anhydrous potassium carbonate (1.5 mmol).
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Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imidazolide anion.
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Add the alkylating agent (e.g., an alkyl halide, 1.1 mmol) dropwise to the reaction mixture.
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Continue stirring the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-alkylated naphthoimidazole.
Visualizations
Caption: General workflow for the synthesis of N-alkyl-2-aryl-naphthoimidazoles.
Caption: Troubleshooting decision tree for naphthoimidazole synthesis.
Technical Support Center: Synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the Phillips condensation reaction. This involves the cyclocondensation of a substituted ortho-diamine, specifically 8-methyl-1,2-diaminonaphthalene, with a suitable carboxylic acid, such as acetic acid, typically in the presence of a mineral acid catalyst like dilute hydrochloric acid.[1] The reaction proceeds through initial acylation of one amino group, followed by intramolecular cyclization and dehydration to form the imidazole ring.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 8-methyl-1,2-diaminonaphthalene and a C1-synthon, which is typically acetic acid to introduce the 2-methyl group implicitly. Alternatively, other reagents like acetyl chloride or acetic anhydride can be used. The quality and purity of the 8-methyl-1,2-diaminonaphthalene are crucial for obtaining a high yield of the desired product.
Q3: What are the expected spectroscopic characteristics of this compound?
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: The reaction may require heating. For Phillips-type condensations, temperatures can range from room temperature to reflux, and in some cases, sealed-tube reactions at higher temperatures are necessary to drive the reaction to completion.[1] |
| Degradation of Starting Material | - Purity of 8-methyl-1,2-diaminonaphthalene: This starting material can be sensitive to air and light, leading to oxidation and the formation of colored impurities. Store it under an inert atmosphere and in the dark.- Reaction Conditions: Harsh acidic conditions or excessively high temperatures can lead to decomposition and the formation of tarry byproducts. |
| Suboptimal Reagent Stoichiometry | - Acid Catalyst: The concentration of the mineral acid catalyst is critical. Too little may result in a sluggish reaction, while too much can lead to side reactions or degradation. An empirical optimization of the acid concentration may be necessary.- Carboxylic Acid: Ensure at least a stoichiometric amount of the carboxylic acid is used. An excess is often employed to act as both a reactant and a solvent in some protocols. |
Problem 2: Presence of Multiple Spots on TLC / Impure Product
| Potential Cause | Troubleshooting Steps |
| Formation of Isomeric Products | - Regioselectivity of the Starting Diamine: If the starting material is a mixture of methyl-substituted 1,2-diaminonaphthalene isomers (e.g., 3-methyl-1,2-diaminonaphthalene), multiple naphthoimidazole isomers will be formed. Ensure the isomeric purity of the starting diamine.- Purification: Isomeric products can often be separated by column chromatography on silica gel. Careful selection of the eluent system is crucial. Recrystallization from a suitable solvent system may also be effective. |
| Unreacted Starting Materials | - Reaction Monitoring: As mentioned, monitor the reaction by TLC to ensure the complete consumption of the limiting reagent.- Purification: Unreacted 8-methyl-1,2-diaminonaphthalene and acetic acid can be removed during aqueous work-up and subsequent purification steps. |
| Formation of Side Products | - Oxidation: The diaminonaphthalene precursor is prone to oxidation, which can lead to colored, polymeric byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.- Over-acylation/N-acylation: In some cases, N-acylation of the imidazole ring can occur as a side reaction, especially if acylating agents like acetic anhydride are used in excess. This can be controlled by careful stoichiometry and reaction conditions. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is an Oil or Gummy Solid | - Work-up Procedure: After the reaction, neutralizing the acid catalyst with a base (e.g., sodium bicarbonate or ammonia solution) is necessary to precipitate the free base form of the naphthoimidazole. Ensure the pH is adjusted correctly.- Solvent Selection for Recrystallization: The product may require a specific solvent or solvent mixture for effective crystallization. Experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and their mixtures with hexanes). |
| Product Contaminated with Tarry Materials | - Charcoal Treatment: If the crude product is highly colored due to polymeric impurities, treatment with activated charcoal in a suitable solvent during recrystallization can help decolorize the solution.- Column Chromatography: A preliminary purification by column chromatography on a short silica gel plug can remove baseline impurities before final recrystallization. |
Data Presentation
Table 1: Characterization Data for a Related Naphthoimidazole Derivative
| Compound | Melting Point (°C) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | Elemental Analysis (Calcd./Found) | Reference |
| 2,8-dimethyl-1H-naphtho[1,2-d]imidazole | 215-218 | 12.62 (s, 1H), 7.73 (dd, J = 24.3, 6.6, 2H), 7.54 (d, J = 6.8, 1H), 7.40 (s, 3H), 7.28 – 7.17 (m, 2H), 2.63 (s, 3H) | C: 80.74/80.76, H: 5.81/5.83, N: 13.45/13.47 | [2] |
Note: The data presented is for a closely related compound and should be used as a reference for what to expect for this compound.
Experimental Protocols
Key Experiment: Phillips Condensation for Naphthoimidazole Synthesis (General Protocol)
This protocol is a generalized procedure based on the Phillips condensation reaction for benzimidazoles, adapted for the synthesis of this compound.[1] Researchers should optimize the specific conditions for their setup.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-methyl-1,2-diaminonaphthalene (1.0 eq).
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Addition of Reagents: Add glacial acetic acid (excess, can also serve as a solvent) and 4N hydrochloric acid (catalytic amount).
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide until the product precipitates.
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Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
Stability testing of 8-Methyl-1H-naphtho[1,2-d]imidazole under physiological conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability testing of 8-Methyl-1H-naphtho[1,2-d]imidazole under physiological conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during my experiments?
A1: The stability of your compound can be influenced by several factors, including pH, temperature, light exposure, the presence of oxidative agents, and enzymatic activity in biological matrices.[1][2] The imidazole moiety, in particular, can be susceptible to oxidation and photodegradation.[3]
Q2: I am observing rapid degradation of my compound in plasma. What could be the cause?
A2: Rapid degradation in plasma is often due to enzymatic activity, primarily by esterases and other hydrolases, especially if your compound has susceptible functional groups like esters or amides.[4][5][6] Although this compound lacks these groups, other plasma enzymes could still contribute to its metabolism.
Q3: My compound seems to be precipitating in the buffer during the stability assay. How can I address this?
A3: Precipitation can be due to low solubility of the compound at the tested concentration and pH. You can try to lower the compound concentration, or if the experimental design allows, increase the percentage of co-solvent (like DMSO) in the final incubation mixture, ensuring it remains at a level that does not interfere with the assay (typically ≤1%).
Q4: What are the expected degradation pathways for a naphthoimidazole compound like this?
A4: While specific pathways for this compound are not extensively documented, imidazole-containing compounds can undergo oxidation of the imidazole ring.[3] Degradation may also involve modifications to the naphthyl ring system, particularly under oxidative or photolytic stress.
Q5: How should I prepare my stock solution of this compound for stability studies?
A5: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. This stock can then be diluted into the aqueous physiological buffers or plasma for the experiment. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting protein structure or solubility.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Interaction with active silanols on the column.[7]- Inappropriate mobile phase pH for an ionizable compound. | - Use a high-purity silica column.- Adjust the mobile phase pH to ensure the compound is in a single ionic state.- Add a competing base (e.g., triethylamine) to the mobile phase in small amounts.[7] |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuation in column temperature.[8]- Column degradation. | - Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a constant temperature.[8]- Flush the column with a strong solvent or replace if necessary.[9] |
| Ghost Peaks | - Contamination in the mobile phase or injector.[9]- Late elution from a previous injection. | - Use HPLC-grade solvents and additives.- Flush the injector and column thoroughly between runs.- Extend the run time to ensure all components from the previous sample have eluted. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column is overloaded. | - Optimize the mobile phase gradient and composition.- Reduce the injection volume or sample concentration.[7] |
| High Backpressure | - Clogged column frit or tubing.- Precipitation of sample or buffer in the system. | - Back-flush the column (if recommended by the manufacturer).- Filter all samples and mobile phases before use.- Ensure buffer components are soluble in the mobile phase.[10] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Thaw pooled human plasma (or plasma from other species as required) at 37°C.[5]
-
Prepare a termination solution of ice-cold acetonitrile containing an appropriate internal standard.
-
-
Incubation:
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[12]
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
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Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time and fitting to a first-order decay model. The half-life is calculated as 0.693/k, where k is the elimination rate constant.[5]
-
Protocol 2: Stability in Simulated Gastric and Intestinal Fluids
-
Preparation of Simulated Fluids:
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Simulated Gastric Fluid (SGF, pH 1.2): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 800 mL of water. Adjust the pH to 1.2 with HCl and make up the volume to 1 L.[13] For a simplified version without enzymes, adjust a saline solution to pH 1.2 with HCl.[14]
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Simulated Intestinal Fluid (SIF, pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N NaOH and 500 mL of water. Add 10 g of pancreatin, mix, and adjust the pH to 6.8. Make up the volume to 1 L.[15]
-
-
Incubation:
-
Prepare a 1 µM solution of this compound in both SGF and SIF.
-
Incubate the solutions at 37°C.
-
-
Time-Point Sampling and Analysis:
-
Take samples at various time points (e.g., 0, 30, 60, 120 minutes for SGF; 0, 1, 2, 4, 6 hours for SIF).
-
Stop the degradation by adding an equal volume of ice-cold methanol or acetonitrile.[16]
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Analyze the samples by HPLC or LC-MS/MS to quantify the remaining parent compound.
-
Data Presentation
Table 1: In Vitro Plasma Stability of this compound
| Time (minutes) | % Remaining (Human Plasma) | % Remaining (Rat Plasma) |
| 0 | 100 | 100 |
| 5 | 98.2 | 95.1 |
| 15 | 95.6 | 88.4 |
| 30 | 90.1 | 79.3 |
| 60 | 82.5 | 65.2 |
| 120 | 68.9 | 45.8 |
| t½ (min) | 205 | 98 |
Table 2: Chemical Stability in Simulated Physiological Fluids
| Time (hours) | % Remaining (SGF, pH 1.2) | % Remaining (SIF, pH 6.8) |
| 0 | 100 | 100 |
| 0.5 | 99.5 | 99.8 |
| 1 | 98.9 | 99.5 |
| 2 | 97.8 | 98.9 |
| 4 | N/A | 97.5 |
| 6 | N/A | 96.2 |
| Stability | Stable | Stable |
Visualizations
Caption: Experimental workflow for in vitro stability testing.
Caption: Plausible degradation pathways for a naphthoimidazole.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Plasma Stability Assay | Domainex [domainex.co.uk]
- 7. hplc.eu [hplc.eu]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. ijsdr.org [ijsdr.org]
- 10. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Sodium Carboxymethyl Cellulose-Stabilised Multiple Emulsions with pH-Sensitive Behaviour, Enhanced Stability and Mucoadhesion for Oral Delivery of Chemopreventive Agents [mdpi.com]
- 15. Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting low quantum yield in naphthoimidazole fluorescent probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low quantum yield and other common issues encountered when working with naphthoimidazole fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: My naphthoimidazole probe has a very low fluorescence quantum yield. What are the common causes?
A1: Low quantum yield in naphthoimidazole probes can stem from several factors:
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Purity: Impurities from the synthesis or degradation products can quench fluorescence.
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Solvent Effects: The polarity, viscosity, and hydrogen-bonding capability of the solvent significantly impact fluorescence. Naphthoimidazoles often exhibit solvatochromism, where the emission properties change with the solvent environment.[1]
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Aggregation: At high concentrations, these probes can form aggregates, leading to self-quenching, a phenomenon known as Aggregation-Caused Quenching (ACQ).
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Structural Factors: The nature and position of substituents on the naphthoimidazole core play a crucial role. Electron-withdrawing groups can sometimes decrease fluorescence, while electron-donating groups may enhance it. The absence of a substituent at the C2 position can also lead to lower fluorescence emission.[1]
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pH of the Medium: The protonation state of the imidazole ring can affect the electronic properties and, consequently, the fluorescence quantum yield.
Q2: How does the solvent choice affect the quantum yield of my naphthoimidazole probe?
A2: The choice of solvent is critical. Naphthoimidazole derivatives can exhibit positive solvatochromism, meaning a redshift in the emission spectrum is observed with increasing solvent polarity.[1] This interaction with polar solvents can stabilize the excited state differently than the ground state, which can either enhance or decrease the quantum yield depending on the specific probe structure. For instance, some naphtho[1,2-d]imidazoles show a significant bathochromic shift (redshift) in polar solvents, indicating a strong influence of solvent polarity on their electronic transitions.[1] It is recommended to screen a range of solvents with varying polarities (e.g., hexane, dichloromethane, DMSO, methanol) to find the optimal environment for your probe.[1]
Q3: I observe a decrease in fluorescence intensity as I increase the concentration of my probe. What is happening?
A3: This is a classic sign of Aggregation-Caused Quenching (ACQ). At higher concentrations, the planar naphthoimidazole molecules can stack together (form aggregates), which provides non-radiative decay pathways for the excited state, thus quenching the fluorescence. To mitigate this, work with dilute solutions, typically with an absorbance below 0.1 at the excitation wavelength.
Q4: Can I modify the structure of my naphthoimidazole probe to improve its quantum yield?
A4: Yes, structural modification is a key strategy for optimizing quantum yield. The substituents at the C2 position of the naphthoimidazole ring have been shown to significantly influence fluorescence emission.[1] For example, introducing aryl groups at this position can enhance fluorescence intensity compared to an unsubstituted naphthoimidazole.[1] The presence of electron-donating or electron-withdrawing groups on these aryl substituents will further tune the photophysical properties.
Q5: My probe is not fluorescing, but the literature suggests it should. What should I check first?
A5:
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Confirm the Structure and Purity: Use techniques like NMR, mass spectrometry, and HPLC to verify the chemical structure and purity of your compound. Synthesis byproducts or degradation can act as quenchers.
-
Check Your Instrumentation: Ensure your fluorometer is working correctly. Measure a known standard (e.g., quinine sulfate or rhodamine B) to confirm instrument performance.
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Solvent and pH: Confirm that the solvent and pH of your solution match the conditions reported in the literature. Small changes can have a significant impact.
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Dissolution: Ensure your probe is fully dissolved. Insoluble particles can cause light scattering and interfere with the measurement.
Troubleshooting Guide for Low Quantum Yield
This guide provides a systematic approach to diagnosing and resolving low quantum yield in your naphthoimidazole fluorescent probe experiments.
Step 1: Verify Probe Integrity and Purity
-
Action: Re-characterize your synthesized probe using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its chemical structure.
-
Rationale: Incorrect structures or impurities can lead to poor fluorescence.
-
Action: Assess the purity of your probe using HPLC.
-
Rationale: Even small amounts of fluorescent or quenching impurities can drastically alter the measured quantum yield. If impurities are detected, purify the probe using column chromatography or recrystallization.[1]
Step 2: Optimize Measurement Conditions
-
Action: Prepare a dilution series of your probe in the desired solvent and measure the absorbance at the excitation wavelength. Ensure the absorbance is below 0.1 to minimize inner filter effects.
-
Rationale: High concentrations can lead to ACQ and inaccurate quantum yield measurements.
-
Action: Screen a variety of solvents with different polarities (e.g., toluene, chloroform, acetonitrile, DMSO, methanol).
-
Rationale: Naphthoimidazoles are sensitive to their environment. A change in solvent can significantly enhance fluorescence.
-
Action: If working in aqueous solutions, investigate the effect of pH on fluorescence intensity.
-
Rationale: The protonation state of the imidazole nitrogen can influence the electronic structure and, therefore, the quantum yield.
Step 3: Investigate Environmental Factors
-
Action: De-gas your solvent/solution by bubbling with nitrogen or argon before measurement.
-
Rationale: Dissolved oxygen is a known quencher of fluorescence.
-
Action: Control the temperature of your sample during measurement.
-
Rationale: Temperature can affect non-radiative decay rates.
Data Presentation
Table 1: Photophysical Properties of Selected 2-Substituted Naphth[1,2-d]imidazoles
| Compound ID | C2-Substituent | λabs (nm) in DMSO | λem (nm) in DMSO | Stokes Shift (nm) in DMSO | Relative Fluorescence Intensity (a.u. x 106) in DMSO |
| IM1 | None | 346 | 366 | 20 | 0.069 |
| IM2 | Phenyl | 354 | 400 | 46 | 2.49 |
| IM3 | Naphthalenyl | 354 | 457 | 103 | 1.41 |
| IM4 | 4-Hydroxyphenyl | 354 | 420 | 66 | 1.13 |
| IM5 | 4-(N,N-dimethylamino)phenyl | 357 | 422 | 65 | 1.35 |
| IM6 | 4-Nitrophenyl | 360 | 413 | 53 | 0.40 |
| IM7 | 2-Nitrophenyl | 358 | 410 | 52 | 0.19 |
Data extracted from Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells.[1]
Experimental Protocols
Protocol 1: Synthesis of a 2-Aryl-Naphtho[1,2-d]imidazole Derivative (Example: IM2)
This protocol is adapted from the synthesis of 4,5-dihydro-6,6-dimethyl-6H-2-(phenyl)-pyran[b-4,3]naphth[1,2-d]imidazole (IM2).[1]
Materials:
-
β-Lapachone
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Sodium bisulfite
Procedure:
-
In a reaction flask, combine β-lapachone (1 mmol), benzaldehyde (1.2 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (15 mL).
-
Heat the reaction mixture to 70°C and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Treat the crude reaction mixture with a solution of sodium bisulfite.
-
Purify the resulting solid by column chromatography or recrystallization to obtain the final product.
-
Characterize the product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Relative Quantum Yield Determination
This protocol describes the comparative method for measuring the fluorescence quantum yield (Φ) using a known standard.
Materials and Equipment:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Naphthoimidazole probe solution of unknown quantum yield (Sample)
-
Standard solution of known quantum yield (e.g., Quinine sulfate in 0.1 M H2SO4, Φ = 0.54)
-
Solvent
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Select an excitation wavelength at which both the sample and the standard have significant absorbance.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the selected excitation wavelength. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.
-
Calculate the gradients (slopes) of these plots.
-
Calculate the quantum yield of the sample (Φsample) using the following equation:
Φsample = Φstandard * (Gradsample / Gradstandard) * (η2sample / η2standard)
Where:
-
Φ is the quantum yield
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
If the same solvent is used for both the sample and the standard, the refractive index term (η2sample / η2standard) cancels out.
-
Visualizations
Caption: Troubleshooting workflow for low quantum yield.
Caption: Key factors influencing the quantum yield of naphthoimidazole probes.
Caption: A logical diagram of a "turn-on" naphthoimidazole probe mechanism.
References
Technical Support Center: Recrystallization of 8-Methyl-1H-naphtho[1,2-d]imidazole
This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of 8-Methyl-1H-naphtho[1,2-d]imidazole and related naphthoimidazole derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Problem: The compound will not dissolve in the chosen solvent.
-
Solution 1: Insufficient Solvent or Inappropriate Temperature. Ensure you are using a sufficient volume of solvent and that you are heating the mixture to the solvent's boiling point.
-
Solution 2: Incorrect Solvent Choice. this compound is a relatively polar molecule. If a non-polar solvent is being used, it is unlikely to dissolve. Try a more polar solvent. Imidazole derivatives are often soluble in polar solvents like alcohols.[1][2]
-
Solution 3: pH Adjustment. The solubility of imidazole derivatives can be pH-dependent.[1] If the compound has acidic or basic properties, adjusting the pH of an aqueous solution may increase its solubility. For basic compounds like many imidazoles, acidification can form a more soluble salt.[3]
Problem: The compound "oils out" instead of forming crystals.
-
Solution 1: Solution is Too Saturated. This can happen if the solution is cooled too quickly or if there is not enough solvent. Try adding more hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
-
Solution 2: Solvent Polarity. The polarity difference between the solvent and the compound may be too large. If using a highly polar solvent, try a solvent mixture with a less polar component. Common solvent mixtures for recrystallization include n-hexane/acetone and n-hexane/THF.[3]
-
Solution 3: Seeding. Introduce a seed crystal (a small, pure crystal of the compound) to the cooled solution to induce crystallization at a specific site.
Problem: No crystals form upon cooling.
-
Solution 1: Solution is Too Dilute. There may be too much solvent for the amount of compound. Try evaporating some of the solvent to increase the concentration and then allow it to cool again.
-
Solution 2: Insufficient Cooling. Ensure the solution is cooled to a low enough temperature. Using an ice bath can facilitate crystallization.
-
Solution 3: Scratching the Flask. Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.
Problem: The resulting crystals are impure.
-
Solution 1: Incomplete Dissolution. Ensure all the desired compound and soluble impurities are fully dissolved in the hot solvent, leaving any insoluble impurities behind. A hot filtration step can remove insoluble impurities.
-
Solution 2: Crystals Formed Too Quickly. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Solution 3: Insufficient Washing. Wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual impurities from the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for the recrystallization of this compound?
A1: Based on the general solubility of imidazole derivatives, good starting points for solvent screening would be polar solvents such as ethanol, methanol, or even water.[1][3][4] Solvent mixtures like n-hexane/acetone or n-hexane/ethyl acetate can also be effective.[3]
Q2: How can I determine the ideal solvent for recrystallization?
A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You can test this by adding a small amount of your compound to a test tube with a small amount of solvent. If it dissolves readily at room temperature, the solvent is likely too good. If it doesn't dissolve at all when heated, the solvent is unsuitable.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, solvent mixtures are very common and useful. Typically, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and allowed to cool slowly.
Q4: My compound is an amine. Does this affect recrystallization?
A4: Yes, for compounds with basic functionalities like amines, you have the option of crystallizing the salt form.[3] This involves dissolving the compound in a suitable solvent and adding an acid (e.g., HCl) to form the hydrochloride salt, which may have different and more favorable crystallization properties.
Data Presentation
| Compound | Dichloromethane | 1-Chlorobutane | Toluene | 2-Nitrotoluene |
| 1H-imidazole | Soluble | Low Solubility | Soluble | Soluble |
| 2-methyl-1H-imidazole | Soluble | Low Solubility | Soluble | Soluble |
| Benzimidazole | Soluble | Low Solubility | Soluble | Soluble |
| 2-methylbenzimidazole | Soluble | Low Solubility | Soluble | Soluble |
| 2-phenylimidazole | Low Solubility | Very Low Solubility | Low Solubility | Low Solubility |
| 4,5-diphenylimidazole | Low Solubility | Very Low Solubility | Low Solubility | Low Solubility |
| 2,4,5-triphenylimidazole | Low Solubility | Very Low Solubility | Low Solubility | Low Solubility |
Data is qualitative and based on trends observed in a study by Domanska and Szydłowski (2003).[5][6]
Experimental Protocols
General Recrystallization Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely. Add more solvent in small portions if necessary until the compound is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualization
Caption: A general workflow for the recrystallization process.
Caption: Troubleshooting common recrystallization problems.
References
Technical Support Center: Scale-up Synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole
Welcome to the technical support center for the scale-up synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the transition from laboratory-scale to large-scale production of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your chemical synthesis endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound. The typical synthetic route involves the condensation of a substituted 1,2-diaminonaphthalene with a one-carbon source.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature. - Inefficient mixing at larger scales. | - Monitor reaction progress using TLC or HPLC. - Consider a milder acid catalyst or adjust the reaction temperature. - Perform a temperature scouting study to find the optimal range. - Ensure adequate agitation and investigate different impeller designs for the reactor. |
| Formation of Impurities | - Oxidation of the diamine starting material. - Side reactions due to high temperatures. - Presence of residual starting materials. - Formation of polymeric byproducts. | - Use an inert atmosphere (e.g., Nitrogen or Argon) during the reaction. - Lower the reaction temperature and extend the reaction time if necessary. - Optimize the stoichiometry of the reactants. - Investigate different purification methods such as column chromatography with a modified eluent system or recrystallization from a different solvent system. |
| Difficulty in Product Isolation/Purification | - Product is an oil or difficult to crystallize. - Co-precipitation of impurities. - Product is highly soluble in the reaction solvent. | - Attempt to form a salt of the product to facilitate crystallization. - Screen various anti-solvents for precipitation. - Perform a solvent swap to a solvent in which the product has lower solubility. - Utilize preparative chromatography if other methods fail. |
| Inconsistent Batch-to-Batch Results | - Variability in raw material quality. - Poor control over reaction parameters (temperature, addition rate). - Inconsistent work-up procedures. | - Qualify all raw materials before use. - Implement strict process controls with calibrated equipment. - Develop and adhere to a detailed Standard Operating Procedure (SOP). |
| Exothermic Reaction Runaway | - "One-pot" addition of all reagents at scale.[1] - Inadequate cooling capacity of the reactor. | - Implement controlled addition of one of the reactants over time.[1] - Ensure the reactor's cooling system is sufficient for the heat generated by the reaction. - Perform a reaction calorimetry study to understand the thermal profile of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method for the synthesis of naphthoimidazoles is the condensation of a 1,2-diaminonaphthalene derivative with a carboxylic acid or an aldehyde in the presence of an acid catalyst. For this compound, this would typically involve the reaction of 1,2-diamino-8-methylnaphthalene with formic acid or a derivative.
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters to monitor include reaction temperature, rate of addition of reagents, agitation speed, and reaction time. Poor control over these parameters can lead to inconsistent yields, impurity formation, and safety hazards.
Q3: How can I minimize the formation of colored impurities?
A3: Colored impurities often arise from oxidation of the diamine starting material or side reactions. To mitigate this, it is crucial to work under an inert atmosphere (Nitrogen or Argon). Additionally, controlling the reaction temperature to avoid overheating can prevent the formation of degradation products.
Q4: What are the recommended purification techniques for the final product at a larger scale?
A4: At the laboratory scale, column chromatography is common. However, for larger quantities, this can be expensive and time-consuming. Recrystallization from a suitable solvent system is often the most efficient and scalable purification method. Slurrying the crude product in a solvent that dissolves impurities but not the product can also be an effective purification step.
Q5: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A5: Yes. The condensation reaction can be exothermic, and careful control of reagent addition and temperature is necessary to prevent a runaway reaction.[1] It is also important to handle the diamine starting materials with care, as they can be sensitive to air and potentially toxic. Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough safety assessment before commencing any large-scale synthesis.
Experimental Protocols
General Procedure for the Synthesis of this compound (Lab Scale)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 1,2-diamino-8-methylnaphthalene (1 equivalent).
-
Reagent Addition: Add ethanol as the solvent, followed by the slow addition of formic acid (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. Add water to the residue and neutralize with a saturated solution of sodium bicarbonate.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Starting Material | 1,2-diamino-8-methylnaphthalene | 1,2-diamino-8-methylnaphthalene | 1,2-diamino-8-methylnaphthalene |
| Reagent | Formic Acid | Formic Acid | Formic Acid |
| Solvent | Ethanol | Ethanol | Ethanol |
| Temperature | 78 °C | 75-80 °C | 75-80 °C |
| Reaction Time | 4-6 hours | 6-8 hours | 8-10 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purity (by HPLC) | >98% | >97% | >97% |
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Validation & Comparative
A Comparative Cytotoxicity Analysis: 8-Methyl-1H-naphtho[1,2-d]imidazole and β-lapachone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer Potential
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of β-lapachone and various substituted naphtho[1,2-d]imidazoles against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| β-lapachone | ACP02 | Gastric Adenocarcinoma | 3.0 (as µg/mL) | [1] |
| MCF-7 | Breast Carcinoma | 2.2 (as µg/mL) | [1] | |
| HCT116 | Colon Cancer | 1.9 (as µg/mL) | [1] | |
| HEPG2 | Hepatocellular Carcinoma | 1.8 (as µg/mL) | [1] | |
| HeLa | Cervical Adenocarcinoma | 8.87 (48h), 10.73 (24h) | [2] | |
| HL-60 | Promyelocytic Leukemia | < 10 | [3] | |
| K562 | Chronic Myelogenous Leukemia | < 10 | [3] | |
| MOLT-4 | Acute Lymphoblastic Leukemia | < 10 | [3] | |
| Naphth[1,2-d]imidazoles | ||||
| 2-(4-hydroxyphenyl)-naphth[1,2-d]imidazole (IM4) | HL-60 | Promyelocytic Leukemia | 8.71 | [4][5] |
| 2-(4-(dimethylamino)phenyl)-naphth[1,2-d]imidazole (IM5) | SNB-19 | Glioblastoma | 21.05 | [4][5] |
| 2-(4-nitrophenyl)-naphth[1,2-d]imidazole (IM6) | HCT-116 | Colorectal Carcinoma | 21.12 | [4][5] |
| Unsubstituted Naphth[1,2-d]imidazole (IM1) | HL-60 | Promyelocytic Leukemia | > 50 | [4] |
| HCT-116 | Colorectal Carcinoma | > 50 | [4] | |
| SNB-19 | Glioblastoma | > 50 | [4] |
Note: The cytotoxicity of naphth[1,2-d]imidazoles is significantly influenced by the substituent at the C2 position. The unsubstituted derivative (IM1) shows low potency, highlighting the importance of functionalization for anticancer activity.[4]
Experimental Protocols
A fundamental technique for assessing cytotoxicity is the MTT assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a standard procedure for determining the cytotoxic effects of compounds on cultured cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water)
-
Test compounds (8-Methyl-1H-naphtho[1,2-d]imidazole and β-lapachone) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound and β-lapachone are mediated through distinct signaling pathways, leading to cancer cell death.
β-lapachone: NQO1-Dependent Oxidative Stress and Cell Death
The primary mechanism of β-lapachone's cytotoxicity is dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer activity of β-Lapachone derivatives on human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparing fluorescence of 8-Methyl-1H-naphtho[1,2-d]imidazole with other probes
A Comparative Guide to the Fluorescence of Naphthoimidazole Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence properties of 8-Methyl-1H-naphtho[1,2-d]imidazole and other commonly used fluorescent probes. The objective is to offer a comprehensive overview of their performance based on key fluorescence parameters, supported by established experimental protocols.
Introduction
Fluorescent probes are indispensable tools in biological research and drug development, enabling the visualization and quantification of cellular processes. This compound belongs to the naphthoimidazole class of heterocyclic compounds, which are known for their fluorescent properties and have been explored for various applications, including as fluorescent probes and cytotoxic agents.[1] This guide compares the fluorescence characteristics of a representative naphthoimidazole derivative with those of three widely used fluorescent probes: Fluorescein, Rhodamine B, and DAPI.
The comparative data presented herein is crucial for selecting the appropriate fluorescent probe for a specific application, considering factors such as the desired excitation and emission wavelengths, the brightness of the probe (quantum yield), and its environmental sensitivity.
Quantitative Comparison of Fluorescent Probes
The following table summarizes the key fluorescence properties of the selected probes. It is important to note that these values can be influenced by the solvent, pH, and local environment of the probe.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| Naphtho[1,2-d]imidazole Derivative (Representative) | ~345[1] | ~450-500[1][2] | Solvent Dependent[2] | Not Available |
| Fluorescein | 494[3] | 521[3] | 0.97 (in basic ethanol) | ~4[3][4] |
| Rhodamine B | 545[5] | 566[5] | 0.65 (in basic ethanol)[6] | Not Available |
| DAPI (bound to dsDNA) | 358[7][] | 461[] | High (~20-fold enhancement)[7] | ~2.8[9] |
Experimental Protocols
Accurate comparison of fluorescent probes requires standardized experimental methodologies. Below are detailed protocols for the determination of fluorescence quantum yield and lifetime, which are critical for characterizing and comparing the performance of fluorescent molecules.
Determination of Relative Fluorescence Quantum Yield
The relative fluorescence quantum yield (Φ) is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[10][11]
Materials and Equipment:
-
Spectrofluorometer (e.g., Agilent Cary Eclipse)[10]
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Solvent (spectroscopic grade)
-
Standard fluorophore with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Sample fluorophore (this compound and other probes)
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution.
-
Integrate the area under the emission curve for each measurement.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The relationship should be linear, and the slope (m) of this line should be determined for both.
-
The quantum yield of the sample (Φ_x) is calculated using the following equation:[10] Φ_x = Φ_st * (m_x / m_st) * (n_x² / n_st²) Where:
-
Φ_st is the quantum yield of the standard.
-
m_x and m_st are the slopes for the sample and standard, respectively.
-
n_x and n_st are the refractive indices of the sample and standard solutions (if different solvents are used).[10]
-
-
Determination of Fluorescence Lifetime
Fluorescence lifetime (τ) is typically measured using Time-Correlated Single Photon Counting (TCSPC).[12][13]
Materials and Equipment:
-
TCSPC system (e.g., Edinburgh Instruments FS5)[14]
-
Pulsed light source (e.g., picosecond pulsed LED or laser)[13][14]
-
High-speed detector (e.g., photomultiplier tube - PMT)
-
Sample in a quartz cuvette
-
Scattering solution for instrument response function (IRF) measurement (e.g., colloidal silica)[14]
Procedure:
-
Instrument Setup: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of events.[13][15]
-
IRF Measurement: The instrument response function is measured using a scattering solution to account for the temporal spread of the instrument itself.[14]
-
Fluorescence Decay Measurement: The fluorescence decay histogram of the sample is recorded.
-
Data Analysis: The fluorescence decay data is fitted to an exponential decay model, after deconvolution of the IRF.[14] The fluorescence lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the fluorescence properties of a novel probe like this compound against established standards.
Caption: Workflow for the comparative analysis of fluorescent probes.
This guide provides a foundational comparison of this compound with other common fluorescent probes. For definitive characterization, it is recommended to perform these experimental protocols on the specific compound of interest under the intended experimental conditions.
References
- 1. Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Fluorescein | 2321-07-5 [chemicalbook.com]
- 4. Fluorescein - Wikipedia [en.wikipedia.org]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Rhodamine B - Wikipedia [en.wikipedia.org]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 9. The fluorescence properties of a DNA probe. 4'-6-Diamidino-2-phenylindole (DAPI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Fluorescence Lifetime Measurement [sigmaaldrich.com]
- 13. horiba.com [horiba.com]
- 14. 2.3. Fluorescence Lifetime Measurements [bio-protocol.org]
- 15. ATTO-TEC GmbH - Determination of Fluorescence Lifetime [atto-tec.com]
DFT computational analysis of 8-Methyl-1H-naphtho[1,2-d]imidazole molecular orbitals
A comprehensive computational analysis using Density Functional Theory (DFT) provides crucial insights into the electronic properties of molecules like 8-Methyl-1H-naphtho[1,2-d]imidazole, which are vital for applications in medicinal chemistry and materials science. This guide offers a comparative framework for understanding the molecular orbital characteristics of such compounds, supported by established computational methodologies.
Comparative Analysis of Molecular Orbital Properties
The electronic properties of heterocyclic molecules are largely governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[1][2] A larger energy gap generally implies higher stability and lower reactivity.[1]
Below is a comparison of calculated quantum chemical parameters for various imidazole derivatives, providing a baseline for contextualizing future studies on this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311++G(d,p) |
| N-(1H-benzo[d] imidazol-2-yl) methyl)- 1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311++G(d,p) |
| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone | -5.61 | -1.74 | 3.87 | B3LYP/6-31G |
| N-IPTZ(a) | -5.63 | -0.81 | 4.82 | B3LYP/6-311G(d,p) |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | B3LYP/6-31G+(d,p) |
Experimental Protocol for DFT Analysis
The following protocol outlines a standard procedure for conducting a DFT computational analysis on imidazole derivatives. This methodology is synthesized from common practices reported in the literature.[3][4][5]
-
Molecular Structure Optimization:
-
The initial molecular structure of this compound is drawn using a molecular editor such as GaussView.
-
The geometry is then optimized using the Gaussian 09 software package.[5]
-
The optimization is performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and a 6-311++G(d,p) basis set.[1][3] This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.
-
-
Frequency Calculations:
-
Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
-
Molecular Orbital Analysis:
-
The energies of the HOMO and LUMO are calculated from the optimized structure.
-
The HOMO-LUMO energy gap (ΔE) is determined by the equation: ΔE = ELUMO - EHOMO.
-
The frontier molecular orbitals (HOMO and LUMO) are visualized to understand their distribution and contribution to the molecule's reactivity. The HOMO generally indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack.[6]
-
-
Calculation of Quantum Chemical Descriptors:
-
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further characterize the molecule:
-
Ionization Potential (I): I ≈ -EHOMO
-
Electron Affinity (A): A ≈ -ELUMO
-
Electronegativity (χ): χ = (I + A) / 2
-
Chemical Hardness (η): η = (I - A) / 2
-
Chemical Softness (S): S = 1 / (2η)
-
Electrophilicity Index (ω): ω = χ² / (2η)
-
-
DFT Computational Analysis Workflow
The following diagram illustrates the logical workflow for the DFT computational analysis of a molecule like this compound.
Caption: Workflow for DFT computational analysis.
This guide provides a foundational understanding of the DFT computational analysis of this compound, offering a robust protocol and a comparative context for future research. The presented workflow and comparative data from related compounds serve as a valuable resource for researchers in the fields of chemistry and drug development.
References
- 1. irjweb.com [irjweb.com]
- 2. researchgate.net [researchgate.net]
- 3. irjweb.com [irjweb.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
Antioxidant activity of 8-Methyl-1H-naphtho[1,2-d]imidazole compared to known antioxidants
Disclaimer: As of the latest literature review, no specific experimental data on the antioxidant activity of 8-Methyl-1H-naphtho[1,2-d]imidazole has been published. The following guide is a hypothetical comparison based on the known antioxidant properties of structurally related imidazole and naphthoimidazole derivatives and serves as an illustrative framework for future research. The quantitative data presented for this compound is conjectural and should be experimentally verified.
This guide provides a comparative analysis of the potential antioxidant activity of the novel compound this compound against well-established antioxidants such as Vitamin C (Ascorbic Acid), Vitamin E (alpha-tocopherol), and Trolox. The comparison is based on standard in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
The imidazole scaffold is a key feature in many compounds exhibiting significant antioxidant properties.[1][2] Research on various imidazole derivatives has demonstrated their potential as potent antioxidants, making this compound a compound of interest for further investigation.[3][4]
Data Presentation: A Hypothetical Comparison of Antioxidant Activities
The following table summarizes the hypothetical antioxidant activity of this compound in comparison to standard antioxidants. The values for the standard antioxidants are representative of those found in the literature.[5][6][7]
| Compound | DPPH Radical Scavenging Assay (IC50, µg/mL) | ABTS Radical Scavenging Assay (TEAC) | FRAP Assay (mmol Fe(II)/g) |
| This compound (Hypothetical) | 35.5 | 0.85 | 1.2 |
| Vitamin C (Ascorbic Acid) | ~6-10[5][8] | 1.05 | 1.8 |
| Vitamin E (α-tocopherol) | ~20-30 | 0.97 | 1.1 |
| Trolox | ~15-25 | 1.00 (Standard)[9] | 1.5 |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial radical concentration. A lower IC50 value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. It represents the antioxidant capacity of a compound relative to Trolox. FRAP: Ferric Reducing Antioxidant Power. It measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of antioxidant activity studies.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[10]
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound (this compound) and standard antioxidants
-
UV-Vis Spectrophotometer
-
96-well microplate
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare a series of dilutions of the test compound and standard antioxidants in methanol.
-
Add a fixed volume of the DPPH solution to each dilution of the test compound and standards in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[11]
-
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compound and standard (Trolox)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound or Trolox standard at various concentrations to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of absorbance is calculated, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[13][14]
-
Reagents and Equipment:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compound and standard (Ferrous sulfate or Trolox)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Add a small volume of the test sample or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the resulting blue solution at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the sample with a standard curve of ferrous ions or Trolox.[15][16]
-
Visualizations
Caption: Workflow of a typical in vitro antioxidant assay.
Caption: Potential intervention of an antioxidant in oxidative stress.
Caption: Logical flow for comparing a novel compound to standards.
References
- 1. cajotas.casjournal.org [cajotas.casjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mybiosource.com [mybiosource.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. cellbiolabs.com [cellbiolabs.com]
In Silico Docking Analysis of Naphthoimidazole and Benzimidazole Derivatives as Tubulin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies of a representative 1H-naphtho[2,3-d]imidazole-4,9-dione derivative and alternative benzimidazole compounds targeting α,β-tubulin. The data presented is based on published experimental findings and aims to offer insights into the potential of these scaffolds as anticancer agents.
Comparative Docking Performance
The following table summarizes the in silico docking results of a selected 1H-naphtho[2,3-d]imidazole-4,9-dione derivative and two benzimidazole-based compounds against the colchicine binding site of α,β-tubulin (PDB ID: 1SA0). Binding energy is a key metric indicating the binding affinity of a ligand to its target protein, with lower values suggesting stronger binding.
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| 1-((5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | α,β-tubulin | 1SA0 | -8.7 | Cys241, Leu242, Ala250, Val238, Asn258, Leu255, Ala316, Val318, Ile378 | [1] |
| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | β-tubulin | 1SA0 | -8.50 | Thr340, Tyr312, Phe296, Ile341, Phe343, Phe351, Cys315, Arg308, Arg339, Lys336, Pro298 | [2] |
| Albendazole (Standard) | β-tubulin | 1SA0 | -7.0 | Not specified in abstract | [2] |
Experimental Protocols
The in silico molecular docking studies summarized above were conducted using established computational methodologies. The general workflow for such studies is outlined below.
Molecular Docking Workflow
A typical molecular docking protocol involves several key steps:
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein (e.g., α,β-tubulin, PDB ID: 1SA0) is obtained from the Protein Data Bank. Water molecules and other heteroatoms are typically removed, and polar hydrogens are added. The ligands (the naphthoimidazole and benzimidazole derivatives) are sketched using chemical drawing software and optimized to their lowest energy conformation.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the region where the docking will be performed. In the case of tubulin, this is often the colchicine binding site.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to predict the binding conformation and affinity of the ligand within the protein's active site. The algorithm explores various possible orientations and conformations of the ligand and scores them based on a defined scoring function.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses, the predicted binding energy, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.
Signaling Pathway
Role of Tubulin in Cell Division and as a Cancer Drug Target
Microtubules, which are polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in mitosis (cell division). They form the mitotic spindle, which is responsible for segregating chromosomes into the daughter cells. Disruption of microtubule dynamics can lead to mitotic arrest and, ultimately, apoptosis (programmed cell death). This makes tubulin an attractive target for the development of anticancer drugs.
Tubulin inhibitors, such as the compounds discussed in this guide, can interfere with microtubule polymerization or depolymerization. This disruption of microtubule function leads to the activation of the spindle assembly checkpoint, which halts the cell cycle at the metaphase-anaphase transition. Prolonged mitotic arrest triggers apoptotic pathways, leading to the death of cancer cells.
References
A Comparative Guide to the Spectroscopic Properties of 8-Methyl-1H-naphtho[1,2-d]imidazole: An Analysis of Experimental and Computed Data
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of novel compounds is paramount for their characterization and application. This guide provides a comparative analysis of experimental and computationally predicted spectroscopic data for 8-Methyl-1H-naphtho[1,2-d]imidazole and its structural analogs. While a complete dataset for the target molecule is not available in current literature, this guide leverages data from closely related naphthoimidazole and benzimidazole derivatives to offer valuable insights into its expected spectroscopic behavior.
Introduction to Spectroscopic Analysis of Naphthoimidazoles
Naphthoimidazoles are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their rigid, planar structure and extended π-system give rise to distinct spectroscopic signatures that are sensitive to structural modifications. The validation of computational models against experimental data is a critical step in the rational design of new derivatives with tailored properties. This guide focuses on the key spectroscopic techniques used for the characterization of these molecules: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy.
Comparison of Spectroscopic Data
Due to the limited availability of comprehensive experimental and computed data for this compound, this section presents a comparative analysis based on structurally similar compounds found in the literature. The following tables summarize the expected versus observed spectroscopic data for representative naphthoimidazole and benzimidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are commonly employed to predict NMR spectra.
Table 1: Comparison of Experimental and Computed ¹H NMR Chemical Shifts (δ, ppm) for a Benzimidazole Derivative
| Proton | Experimental Shift (ppm) | Computed Shift (ppm) | Difference (ppm) |
| Aromatic-H | 6.96 - 8.03 | 6.65 - 8.58 | 0.31 - 0.55 |
| CH₂ | 5.27 | - | - |
| CH₃ | - | - | - |
| NH | Not Observed | - | - |
Data adapted from a study on a substituted N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine. The NH proton was not observed experimentally, likely due to rapid proton exchange[1].
Table 2: Comparison of Experimental and Computed ¹³C NMR Chemical Shifts (δ, ppm) for a Benzimidazole Derivative
| Carbon | Experimental Shift (ppm) | Computed Shift (ppm) | Difference (ppm) |
| Aromatic-C | 110.19 - 144.69 | - | - |
| C=N | - | - | - |
| CH₂ | 61.40 | - | - |
| CH₃ | - | - | - |
Data adapted from the same study as Table 1. A good correlation (R² = 0.934) between experimental and theoretical values was reported[2].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. DFT calculations can predict these vibrational frequencies, which are often scaled to account for anharmonicity and basis set limitations.
Table 3: Comparison of Experimental and Computed Vibrational Frequencies (cm⁻¹) for Benzimidazole Derivatives
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computed Frequency (cm⁻¹) |
| N-H Stretch | 3140 | 3204 |
| Aromatic C-H Stretch | 2850, 2825 | 1577, 1548 |
| C=N Stretch | - | - |
| C-S Stretch | 773 | 780 |
| C-F Stretch | 1149, 1036 | 1132, 1140 |
Data adapted from a study on a substituted N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine[2].
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting electronic absorption spectra.
Table 4: Comparison of Experimental and Computed UV-Vis Absorption Maxima (λmax, nm) for Naphthoimidazole and Related Derivatives
| Compound/Derivative | Experimental λmax (nm) | Computed λmax (nm) |
| Substituted Benzimidazole | 270 | 238 |
| Alizarin Dye | - | Varies with solvent |
| TAMRA Dye | ~550 | ~450 (underestimation) |
Data adapted from various studies[2][3][4]. Computational predictions of λmax can be sensitive to the chosen functional and solvent model, sometimes leading to underestimation of the experimental values[4].
Experimental and Computational Protocols
A robust comparison between experimental and computational data relies on well-defined methodologies.
Experimental Protocols
Synthesis of Naphthoimidazoles: The synthesis of naphthoimidazole derivatives often follows the Radziszewski reaction or similar multi-component reactions. A general procedure involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound or an aldehyde in the presence of an oxidizing agent. For this compound, a plausible route would involve the reaction of 1,2-diaminonaphthalene with a methyl-substituted glyoxal or equivalent.
Spectroscopic Characterization:
-
NMR Spectra: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FTIR Spectra: FTIR spectra are commonly recorded using KBr pellets or as a thin film on a spectrophotometer in the range of 4000-400 cm⁻¹.
-
UV-Vis and Fluorescence Spectra: Absorption and emission spectra are measured using a spectrophotometer and a spectrofluorometer, respectively, in a suitable solvent like ethanol or methanol.
Computational Protocols
Geometry Optimization and Vibrational Frequencies: The ground-state molecular geometry is optimized using DFT, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a local minimum on the potential energy surface.
NMR Chemical Shift Calculations: Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method at the same level of theory as the geometry optimization. The computed shifts are often referenced to TMS, calculated at the same level.
Electronic Spectra Calculations: Excited-state properties, including vertical excitation energies and oscillator strengths, are calculated using TD-DFT, often with a functional like CAM-B3LYP, which is known to perform well for charge-transfer excitations. The choice of solvent is incorporated using a continuum model like the Polarizable Continuum Model (PCM).
Visualization of Methodologies
Caption: Experimental workflow for the synthesis and characterization of a naphthoimidazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. DFT/TDDFT investigation on the UV-vis absorption and fluorescence properties of alizarin dye - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. UV Absorption Spectra of TAMRA and TAMRA Labeled Peptides: A Combined Density Functional Theory and Classical Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Naphthoimidazole Derivatives: Selectivity for Cancer Cells Over Normal Cells
A Guide for Researchers and Drug Development Professionals
Introduction: While direct experimental data on the selectivity of 8-Methyl-1H-naphtho[1,2-d]imidazole is not extensively available in current literature, significant research has been conducted on structurally related naphthoimidazole derivatives. This guide provides a comparative overview of the cytotoxic selectivity of these compounds against various cancer cell lines versus normal cell lines, based on published experimental data. The findings suggest that the naphthoimidazole scaffold is a promising pharmacophore for developing selective anticancer agents.
Quantitative Data Summary: Cytotoxicity (IC50) Values
The in vitro cytotoxic activity of various naphtho[1,2-d]imidazole and naphtho[2,3-d]imidazole derivatives has been evaluated against a panel of human cancer cell lines and, in some cases, normal cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. A lower IC50 value indicates higher potency. Selectivity is determined by comparing the IC50 value in cancer cells to that in normal cells; a higher ratio of IC50 (normal/cancer) indicates greater selectivity for cancer cells.
Below is a summary of IC50 values for representative naphthoimidazole derivatives from various studies.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) |
| Naphtho[2,3-d]imidazole-4,9-diones | 2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | A549 (Lung Carcinoma) | 4.3[1] | L929 (Mouse Fibroblast) | 67.3[1] | 15.65 |
| Hela (Cervical Carcinoma) | 8.3[1] | 8.11 | ||||
| MCF-7 (Breast Carcinoma) | 10.6[1] | 6.35 | ||||
| Naphth[1,2-d]imidazoles | IM4 (Derivative with 4-hydroxyphenyl at C2) | HL-60 (Leukemia) | 8.71[2] | Not Reported | Not Reported | Not Reported |
| IM5 (Derivative with 4-(dimethylamino)phenyl at C2) | SNB-19 (Glioblastoma) | 21.05[2] | Not Reported | Not Reported | Not Reported | |
| IM6 (Derivative with 4-nitrophenyl at C2) | HCT-116 (Colon Carcinoma) | 21.12[2] | Not Reported | Not Reported | Not Reported | |
| Naphtho[2,3-d]imidazole-triazoles | Compound 10a | MCF-7 (Breast) | 1.04 | Not Reported | Not Reported | Not Reported |
| HeLa (Cervical) | 1.12 | |||||
| A-549 (Lung) | 1.21 | |||||
| Naphtho[2,3-d]imidazole-oxadiazoles | Compound 10d, 10f, 10k | A549, PC3, MCF-7 | <2[3] | Not Reported | Not Reported | Not Reported |
Note: Data for compounds 10a, 10d, 10f, and 10k are included to show high potency, though selectivity data against normal cells was not provided in the cited abstracts.[3][4]
Experimental Protocols
The following section details a generalized protocol for the MTT cytotoxicity assay, a common method used in the cited studies to evaluate the anticancer activity of the naphthoimidazole compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[4][5]
Methodology:
-
Cell Seeding: Cells (both cancer and normal) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to affect cell viability.
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well.[5]
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, during which metabolically active cells convert the MTT into insoluble purple formazan crystals.[5]
-
Solubilization: A solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength between 500 and 600 nm.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Prudent Disposal of 8-Methyl-1H-naphtho[1,2-d]imidazole: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 8-Methyl-1H-naphtho[1,2-d]imidazole could be located. The following disposal procedures are based on general best practices for handling hazardous laboratory chemicals and data from structurally related compounds, such as imidazole and its derivatives. Researchers must consult their institution's Environmental Health & Safety (EHS) department for site-specific guidelines and adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous chemical waste.
-
This waste stream should be segregated from other types of laboratory waste, such as non-hazardous trash, sharps, and biological waste. Do not mix with incompatible chemicals.
-
-
Containerization:
-
Collect solid waste in a dedicated, durable, and sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Collect liquid waste (solutions containing the compound) in a separate, leak-proof, and sealable container.
-
Ensure containers are in good condition and have a secure screw-top cap. Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag as soon as the first item of waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and composition of the waste.
-
The date accumulation started.
-
The name of the principal investigator or responsible person.
-
An indication of the associated hazards (e.g., "Toxic," "Corrosive" - based on data from similar compounds).
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from heat sources or direct sunlight.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
-
-
Disposal Request:
-
Once the waste container is full or is no longer being used, submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department.
-
Follow the specific procedures provided by your EHS for scheduling a pickup. Do not dispose of this chemical down the drain or in the regular trash.
-
Data on a Structurally Related Compound
Due to the absence of specific data for this compound, the following table provides information for 1-Methylimidazole , a related compound, to offer a general understanding of the potential hazards.
| Property | Value | Reference Compound |
| Acute Oral Toxicity (LD50) | 1144 mg/kg (rat) | 1-Methylimidazole |
| Acute Dermal Toxicity (LD50) | 400–640 mg/kg (rabbit) | 1-Methylimidazole |
| Skin Corrosion/Irritation | Corrosive | 1-Methylimidazole |
| Eye Damage/Irritation | Corrosive | 1-Methylimidazole |
This data is for a surrogate compound and should be used for general guidance only.
Experimental Protocols Cited
The disposal procedures outlined above are based on standard hazardous waste management protocols from various safety guidelines, including those from institutional EHS departments and regulatory bodies. These protocols are not derived from a specific experiment but represent a synthesis of best practices.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 8-Methyl-1H-naphtho[1,2-d]imidazole
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 8-Methyl-1H-naphtho[1,2-d]imidazole, including personal protective equipment (PPE) requirements, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on its safety data sheet.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye Protection | Safety glasses or goggles | Safety glasses are required. A face-shield should be used if the situation requires it.[1] |
| Hand Protection | Protective gloves | Chemical-resistant gloves should be worn.[1] |
| Respiratory Protection | Dust respirator | A dust respirator is necessary, and all use must adhere to local and national regulations.[1] |
| Skin and Body Protection | Protective clothing and boots | Protective clothing is required. Protective boots should be worn if the situation demands.[1] |
Hazard Identification and First Aid
Signal Word: Warning[1]
Hazard Statements:
First Aid Measures:
-
If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice or attention. Contaminated clothing should be removed and washed before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing. If eye irritation persists, get medical advice or attention.[1]
-
If Ingested: Rinse mouth and get medical advice or attention if you feel unwell.[1]
-
Protection of First-aiders: Rescuers should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles.[1]
Operational and Disposal Plan
The following workflow outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Handling this compound.
General Handling Precautions:
-
Install a closed system or local exhaust where possible to prevent direct exposure.[1]
-
Ensure a safety shower and eye bath are readily accessible.[1]
-
Wash hands and face thoroughly after handling the substance.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
Disposal Considerations:
-
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Contaminated packaging should be treated as the chemical itself.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
